5-Methylisophthalaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLVWAQSMOVZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547531 | |
| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805-67-0 | |
| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylbenzene-1,3-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Hydroxy-5-methylisophthalaldehyde
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Note: This technical guide focuses on 2-Hydroxy-5-methylisophthalaldehyde (CAS No: 7310-95-4). The compound "5-Methylisophthalaldehyde" is not readily found in scientific literature, and it is likely that the intended compound of interest is the well-documented 2-Hydroxy-5-methylisophthalaldehyde, which is the subject of this guide.
Chemical and Physical Properties
2-Hydroxy-5-methylisophthalaldehyde is a dialdehyde derivative that serves as a versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 7310-95-4 | [2] |
| Molecular Formula | C9H8O3 | [2] |
| Molecular Weight | 164.16 g/mol | |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 128-130 °C | [3] |
| Boiling Point | 251.61°C (estimate) | [3] |
| Density | 1.2132 g/cm³ (estimate) | [3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
| IUPAC Name | 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde | [2] |
| Synonyms | 2,6-Diformyl-4-methylphenol, 5-Methyl-2-hydroxyisophthalaldehyde | [4] |
Safety and Hazard Information
It is crucial to handle 2-Hydroxy-5-methylisophthalaldehyde with appropriate safety precautions in a laboratory setting. The compound is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and face thoroughly after handling.
-
P280: Wear protective gloves, eye protection.
-
P302 + P352 + P332 + P313 + P362 + P364: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.
-
P305 + P351 + P338 + P337 + P313: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.
Synthesis and Experimental Protocols
A common method for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde is the diformylation of p-cresol using hexamethylenetetramine (HMTA).[3][5] The hydroxyl group of the p-cresol directs the formylation to the ortho positions.[5]
General Experimental Protocol (Duff Reaction):
-
In a suitable reaction vessel, dissolve p-cresol in an acidic medium such as acetic acid or glyceroboric acid.
-
Add hexamethylenetetramine to the solution.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is typically quenched with water and acidified.
-
The product is then extracted with an appropriate organic solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-Hydroxy-5-methylisophthalaldehyde.
The structure of the synthesized compound is commonly confirmed using 1H and 13C NMR spectroscopy.[3]
Applications in Research and Drug Development
2-Hydroxy-5-methylisophthalaldehyde is a valuable precursor in the synthesis of a variety of complex organic molecules with applications in medicinal chemistry, materials science, and catalysis.
Synthesis of Schiff Base Ligands
The most prominent application of this compound is in the synthesis of Schiff base ligands.[5] The two aldehyde groups readily react with primary amines to form polydentate ligands capable of coordinating with various metal ions.[5] These metal complexes have been investigated for their catalytic activity in reactions such as oxidation, hydrolysis, and polymerization.[5]
Potential Therapeutic Applications
Derivatives of 2-Hydroxy-5-methylisophthalaldehyde have shown potential as therapeutic agents. The parent compound itself has been reported to possess antioxidant and antimicrobial properties, making it a subject of interest for further investigation in drug development.[1] The ability of its Schiff base derivatives to bind to metal ions is also being explored for the development of sensors for detecting heavy metals in environmental and biological systems.[5]
Role in Signaling Pathways
While specific signaling pathways directly modulated by 2-Hydroxy-5-methylisophthalaldehyde are not extensively detailed in the provided search results, its derivatives are being studied for their biological activities. For example, some derivatives have been investigated for their ability to induce apoptosis, a critical process in cancer therapy, and to modulate reactive oxygen species (ROS) levels within cells, which can impact various signaling cascades.[5] Further research is needed to elucidate the precise mechanisms and signaling pathways involved.
Conclusion
2-Hydroxy-5-methylisophthalaldehyde is a key chemical intermediate with significant potential for the development of novel compounds in various scientific fields. Its utility in the synthesis of Schiff base ligands and their metal complexes opens avenues for new catalysts, sensors, and therapeutic agents. The information presented in this guide provides a solid foundation for researchers and professionals working with this versatile molecule.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]
- 3. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4 [chemicalbook.com]
- 4. 2-Hydroxy-5-methylisophthalaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2-Hydroxy-5-methylisophthalaldehyde
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylisophthalaldehyde, a key aromatic dialdehyde derivative. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical structure, synthesis, spectroscopic properties, and applications.
Chemical Structure and Physicochemical Properties
2-Hydroxy-5-methylisophthalaldehyde, also known by its IUPAC name 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, is an organic compound featuring a benzene ring substituted with two aldehyde groups and one hydroxyl and one methyl group.[1][2] This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in various synthetic pathways.
The presence of both hydroxyl and aldehyde functionalities allows for the formation of intramolecular hydrogen bonds and facilitates its use as a versatile building block in coordination chemistry and organic synthesis.[1]
Table 1: Physicochemical Properties of 2-Hydroxy-5-methylisophthalaldehyde
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde | [2] |
| Synonyms | 2,6-Diformyl-4-methylphenol, 2,6-Diformyl-p-cresol | |
| CAS Number | 7310-95-4 | [2] |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Light yellow to beige crystalline powder or needles | |
| Melting Point | 128-130 °C | |
| Solubility | Soluble in organic solvents, insoluble in water | |
| InChI Key | ZBOUXALQDLLARY-UHFFFAOYSA-N | [1][2] |
Synthesis of 2-Hydroxy-5-methylisophthalaldehyde
The most established method for synthesizing 2-Hydroxy-5-methylisophthalaldehyde is through the Duff reaction, which involves the formylation of an activated aromatic ring, such as a phenol, using hexamethylenetetramine (HMTA) as the formylating agent.[1][3] In this case, p-cresol is used as the starting material.[1] The reaction typically proceeds by heating p-cresol with HMTA in an acidic medium, leading to the introduction of two aldehyde groups ortho to the hydroxyl group.[1][3]
Experimental Protocol: Synthesis via Duff Reaction
This protocol details the synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-cresol and hexamethylenetetramine.
Materials:
-
p-Cresol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), 5 M
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (e.g., 0.1 mol) and hexamethylenetetramine (e.g., 0.2 mol) in glacial acetic acid (e.g., 100 mL). A molar ratio of 1:2 for p-cresol to HMTA is recommended.[1]
-
Heat the reaction mixture to reflux (approximately 118-120 °C) with continuous stirring for 6 to 8 hours.[1]
-
After the reflux period, cool the mixture to room temperature.
-
Slowly add a 5 M solution of hydrochloric acid to the cooled mixture to hydrolyze the intermediate.
-
The crude product may precipitate at this stage. If not, the mixture can be further cooled in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining acid and unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield light yellow to beige needles of 2-Hydroxy-5-methylisophthalaldehyde.
-
Dry the purified crystals under vacuum.
Spectroscopic Characterization
The structure of 2-Hydroxy-5-methylisophthalaldehyde has been confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Table 2: Spectroscopic Data for 2-Hydroxy-5-methylisophthalaldehyde
| Technique | Observed Peaks/Regions |
| ¹H NMR | δ ~11.0-12.0 ppm (s, 1H, -OH), δ ~10.0-10.5 ppm (s, 2H, -CHO), δ ~7.5-8.0 ppm (s, 2H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃) |
| ¹³C NMR | δ ~190-195 ppm (C=O, aldehyde), δ ~160-165 ppm (C-OH), δ ~135-140 ppm (C-CHO), δ ~125-135 ppm (C-CH₃), δ ~120-130 ppm (Ar-C-H), δ ~20-25 ppm (-CH₃)[1] |
| IR (cm⁻¹) | ~3200-3500 (O-H stretch, broad), ~2800-2900 (C-H stretch, aldehyde), ~1650-1700 (C=O stretch, aldehyde), ~1580-1600 (C=C stretch, aromatic) |
| Mass Spec. (m/z) | 164 (M⁺), 163 (M-H)⁺, 135 (M-CHO)⁺ |
Applications
2-Hydroxy-5-methylisophthalaldehyde is a versatile intermediate with significant applications in the synthesis of more complex molecules.
Synthesis of Schiff Base Ligands
A primary application of this compound is in the synthesis of Schiff base ligands. The two aldehyde groups can readily react with primary amines to form imine (-C=N-) linkages. These Schiff bases are important in coordination chemistry as they can form stable complexes with a wide range of metal ions.[1]
This protocol outlines the general procedure for the synthesis of a Schiff base from 2-Hydroxy-5-methylisophthalaldehyde and a primary amine (e.g., aniline).
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 2-Hydroxy-5-methylisophthalaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, cool the mixture. The Schiff base product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Fluorescent Chemosensors for Metal Ion Detection
Schiff bases derived from 2-Hydroxy-5-methylisophthalaldehyde have been successfully developed as fluorescent and colorimetric chemosensors for the dual detection of metal ions such as Zn²⁺ and Cu²⁺. The binding of a metal ion to the Schiff base can lead to a significant change in its fluorescence properties, allowing for sensitive and selective detection.
Covalent Organic Frameworks (COFs)
2-Hydroxy-5-methylisophthalaldehyde serves as a valuable building block or "linker" in the synthesis of Covalent Organic Frameworks (COFs).[4] COFs are a class of porous crystalline polymers with ordered structures, and the dialdehyde functionality of this molecule allows for the formation of extended, porous networks through reactions with suitable amine-based monomers.
Conclusion
2-Hydroxy-5-methylisophthalaldehyde is a multifunctional aromatic compound with significant utility in synthetic chemistry. Its straightforward synthesis via the Duff reaction and the reactivity of its hydroxyl and dual aldehyde groups make it an important precursor for a variety of applications, including the development of Schiff base ligands, advanced chemosensors for metal ion detection, and the construction of porous Covalent Organic Frameworks. This guide provides a foundational resource for researchers and professionals working with this versatile chemical building block.
References
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-Cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-5-methylisophthalaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, p-cresol. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is a key intermediate in the synthesis of various complex molecules, including Schiff base ligands, macrocycles, and pharmacologically active compounds. Its bifunctional nature, possessing two reactive aldehyde groups ortho to a hydroxyl group, allows for a diverse range of chemical transformations. The most common and effective methods for its synthesis from p-cresol are the Duff reaction and, to a lesser extent, the Reimer-Tiemann reaction. This guide will focus on providing detailed methodologies for these formylation reactions.
Synthetic Pathways
The primary route for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-cresol is through electrophilic aromatic substitution, specifically by introducing two formyl groups onto the aromatic ring.
The Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent in an acidic medium.[1] This reaction is particularly effective for the diformylation of activated phenols like p-cresol.[2] The reaction proceeds via the in-situ generation of an electrophilic iminium ion species from hexamethylenetetramine, which then attacks the electron-rich ortho positions of the p-cresol ring. Subsequent hydrolysis of the resulting bis-iminium intermediate yields the desired dialdehyde. The choice of acid catalyst, such as acetic acid or trifluoroacetic acid, can influence the reaction conditions and yield.
References
Spectroscopic Profile of 2-Hydroxy-5-methylisophthalaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound, 2-Hydroxy-5-methylisophthalaldehyde (CAS No: 7310-95-4). The structural and electronic properties of this molecule are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the unambiguous identification and characterization of this compound, which serves as a key building block in the synthesis of Schiff base ligands and other complex organic molecules.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-Hydroxy-5-methylisophthalaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of 2-Hydroxy-5-methylisophthalaldehyde exhibits distinct signals corresponding to the aromatic, aldehyde, hydroxyl, and methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.0 | Singlet (broad) | -OH (hydroxyl proton) |
| ~10.2 | Singlet | -CHO (aldehyde protons) |
| ~7.8 | Singlet | Ar-H (aromatic protons) |
| ~2.3 | Singlet | -CH₃ (methyl proton) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in 2-Hydroxy-5-methylisophthalaldehyde gives rise to a distinct signal in the spectrum.
| Chemical Shift (δ) ppm | Assignment |
| ~192 | -CHO (aldehyde carbons) |
| ~160 | C-OH (aromatic carbon attached to hydroxyl) |
| ~140 | C-CH₃ (aromatic carbon attached to methyl) |
| ~135 | C-H (aromatic carbons) |
| ~125 | C-CHO (aromatic carbons attached to aldehyde) |
| ~20 | -CH₃ (methyl carbon) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Hydroxy-5-methylisophthalaldehyde shows characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~2920 | Medium | C-H stretch (methyl group) |
| ~2850 | Medium | C-H stretch (aldehyde group) |
| ~1680 | Strong | C=O stretch (aldehyde group) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The mass spectrum of 2-Hydroxy-5-methylisophthalaldehyde confirms its molecular weight.[2]
| m/z | Relative Intensity (%) | Assignment |
| 164 | High | [M]⁺ (Molecular ion) |
| 163 | High | [M-H]⁺ |
| 135 | Medium | [M-CHO]⁺ |
| 107 | Medium | [M-CHO-CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 2-Hydroxy-5-methylisophthalaldehyde (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the ¹³C NMR spectrum, resulting in a spectrum of singlets for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. The spectra are then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of 2-Hydroxy-5-methylisophthalaldehyde (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample of 2-Hydroxy-5-methylisophthalaldehyde is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization Method (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic charged species.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The mass spectrum is plotted as relative intensity versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Hydroxy-5-methylisophthalaldehyde.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-methylisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is an aromatic aldehyde with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2] This compound serves as a versatile building block in organic synthesis, particularly in the preparation of Schiff base ligands, pharmaceuticals, and dyes.[1][3] Its utility in various research and development applications necessitates a thorough understanding of its physicochemical properties, most notably its solubility and stability, which are critical for its handling, storage, and application in experimental and manufacturing processes.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Hydroxy-5-methylisophthalaldehyde. It includes detailed experimental protocols for the determination of these properties and outlines potential degradation pathways based on its chemical structure.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy-5-methylisophthalaldehyde is presented in Table 1.
Table 1: Physicochemical Properties of 2-Hydroxy-5-methylisophthalaldehyde
| Property | Value | Reference |
| CAS Number | 7310-95-4 | [1][2] |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or white to yellow to orange powder | [1] |
| Melting Point | 128-130 °C | |
| Boiling Point | Not available | |
| pKa (predicted) | 6.69 ± 0.23 | [1] |
Solubility Profile
Qualitative Solubility
The expected qualitative solubility of 2-Hydroxy-5-methylisophthalaldehyde in a range of solvents is summarized in Table 2. This is based on its chemical structure, which includes a polar hydroxyl group and two aldehyde groups on a largely nonpolar aromatic ring.
Table 2: Qualitative Solubility of 2-Hydroxy-5-methylisophthalaldehyde
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | The nonpolar aromatic ring dominates the molecule's character. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble | Polar aprotic solvent. |
| Ethyl Acetate | Soluble | Moderately polar solvent. |
| Dichloromethane | Soluble | Nonpolar organic solvent. |
| Diethyl Ether | Soluble | Nonpolar organic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |
| 5% Aqueous NaOH | Soluble | The phenolic hydroxyl group will be deprotonated to form a water-soluble sodium salt. |
| 5% Aqueous HCl | Insoluble | The molecule does not have a basic functional group to be protonated. |
Experimental Protocol for Quantitative Solubility Determination
A reliable method for determining the quantitative solubility of 2-Hydroxy-5-methylisophthalaldehyde involves the shake-flask method followed by UV-Vis spectrophotometric or HPLC analysis.
Objective: To determine the saturation solubility of 2-Hydroxy-5-methylisophthalaldehyde in a specific solvent at a controlled temperature.
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde
-
Selected solvent (e.g., methanol, ethanol, DMSO)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer or HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-Hydroxy-5-methylisophthalaldehyde to a known volume of the selected solvent in a sealed container.
-
Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) of 2-Hydroxy-5-methylisophthalaldehyde in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the diluted sample at the λmax.
-
Construct a calibration curve and determine the concentration of the sample.
-
-
HPLC Analysis:
-
Utilize a validated stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is suitable.
-
Inject the standard solutions and the diluted sample into the HPLC system.
-
Determine the concentration of the sample based on the peak area compared to the calibration curve.
-
-
-
Calculation:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
-
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
-
Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination.
Stability Profile
2-Hydroxy-5-methylisophthalaldehyde is known to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[1] As a phenolic aldehyde, it is susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis.
Forced Degradation Studies
To understand the stability of 2-Hydroxy-5-methylisophthalaldehyde, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[4][5][6][7][8][9][10][11][12] These studies involve exposing the compound to stress conditions to accelerate its degradation and identify potential degradation products.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat at 60-80 °C. |
| Oxidation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 60-80 °C). |
| Photostability | Expose the solid compound or its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] |
Experimental Protocol for Stability Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
Objective: To develop and validate an HPLC method for the analysis of 2-Hydroxy-5-methylisophthalaldehyde and its degradation products.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan (e.g., λmax of the parent compound).
-
Injection Volume: 20 µL.
Procedure:
-
Method Development: Optimize the mobile phase composition and gradient to achieve good resolution between the parent peak and any degradation product peaks.
-
Forced Degradation Sample Analysis:
-
Prepare samples of 2-Hydroxy-5-methylisophthalaldehyde under the stress conditions outlined in Table 3.
-
At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Calculate the percentage degradation of the parent compound.
-
If possible, identify the degradation products using techniques like LC-MS.
-
Workflow for Forced Degradation Study
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]
- 3. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
The Ascending Trajectory of 5-Methylisophthalaldehyde Derivatives: A Technical Guide to Their Potential in Drug Discovery and Advanced Materials
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of 5-methylisophthalaldehyde derivatives. This document elucidates the synthesis, characterization, and diverse applications of these compounds, with a particular focus on their roles as versatile intermediates in the creation of novel therapeutic agents and functional materials. The primary focus will be on the derivatives of 2-hydroxy-5-methylisophthalaldehyde, a key intermediate synthesized from readily available precursors.
Introduction: The Versatile Chemistry of this compound
This compound, and more specifically its hydroxylated analogue 2-hydroxy-5-methylisophthalaldehyde, are aromatic dialdehydes that serve as pivotal building blocks in synthetic chemistry. The presence of two reactive aldehyde groups, along with a hydroxyl group in the latter, allows for a wide array of chemical modifications, leading to a diverse range of derivatives with significant potential in various scientific and technological fields. The most prominent derivatives are Schiff bases, formed through the condensation reaction with primary amines. These Schiff base ligands, and their subsequent metal complexes, are at the forefront of research into new anticancer, antimicrobial, and sensory materials.
Synthesis of this compound Derivatives
The synthesis of 2-hydroxy-5-methylisophthalaldehyde is typically achieved through the formylation of p-cresol. A common method involves heating p-cresol with hexamethylenetetramine in an acidic medium.[1] The resulting dialdehyde is a versatile precursor for a variety of derivatives.
General Synthesis of Schiff Base Derivatives
The most explored derivatives of 2-hydroxy-5-methylisophthalaldehyde are Schiff bases. These are synthesized by the condensation of the dialdehyde with a primary amine. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.
Experimental Protocol: Synthesis of a Generic Schiff Base Derivative
-
Dissolution: Dissolve one molar equivalent of 2-hydroxy-5-methylisophthalaldehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Amine: To this solution, add two molar equivalents of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
This general protocol can be adapted for a wide variety of primary amines to generate a library of Schiff base derivatives.
Applications in Drug Development
Schiff base derivatives of 2-hydroxy-5-methylisophthalaldehyde and their metal complexes have shown promise as potential therapeutic agents, exhibiting both anticancer and antimicrobial activities. While specific quantitative data for this compound derivatives is emerging, studies on structurally similar Schiff base complexes provide strong evidence of their potential.
Anticancer Activity
Schiff base metal complexes have been extensively studied for their cytotoxic effects against various cancer cell lines.[2][3][4][5] The mechanism of action is often attributed to their ability to bind to DNA, induce oxidative stress through the generation of reactive oxygen species (ROS), and trigger apoptosis.[2][6]
While direct IC₅₀ values for this compound derivatives are not widely reported in the reviewed literature, data from analogous Schiff base complexes highlight their potential. For instance, metal complexes of Schiff bases derived from salicylaldehyde and 2-hydroxy-1-naphthaldehyde have demonstrated significant cytotoxicity.
Table 1: Cytotoxicity Data of Structurally Similar Schiff Base Metal Complexes
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Cu(II) complex of a bis-Schiff base of 2-hydroxy-1-naphthalenecarboxaldehyde | T-24 (Bladder Cancer) | < 0.5 | [7] |
| Ni(II) complex of a bis-Schiff base of 2-hydroxy-1-naphthalenecarboxaldehyde | T-24 (Bladder Cancer) | ~1.0 | [7] |
| Fe(III) complex of a bis-Schiff base of 2-hydroxy-1-naphthalenecarboxaldehyde | T-24 (Bladder Cancer) | ~1.5 | [7] |
| Water-soluble Cu(II) Schiff Base complex | A549 (Lung Cancer) | 12 | [8] |
| Water-soluble Zn(II) Schiff Base complex | A549 (Lung Cancer) | 80 |[8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.
Proposed Signaling Pathway for Apoptosis Induction
// Nodes SB_Complex [label="Schiff Base-Metal Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Damage [label="Mitochondrial\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Binding [label="DNA Binding/\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_Activation [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SB_Complex -> ROS [label="Induces"]; SB_Complex -> Mito_Damage [label="Induces"]; SB_Complex -> DNA_Binding [label="Intercalates/\nBinds"]; ROS -> Mito_Damage [label="Causes"]; Mito_Damage -> Caspase_Activation [label="Triggers"]; DNA_Binding -> Cell_Cycle_Arrest [label="Leads to"]; Cell_Cycle_Arrest -> Apoptosis; Caspase_Activation -> Apoptosis [label="Executes"]; } dot Caption: Proposed mechanism of apoptosis induction by Schiff base metal complexes.
Antimicrobial Activity
Table 2: Antimicrobial Activity of Structurally Similar Schiff Base Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Schiff base from 5-chloro-salicylaldehyde | E. coli | 1.6 | [11] |
| Schiff base from 5-chloro-salicylaldehyde | S. aureus | 3.4 | [11] |
| Schiff base from p-aminophenol and benzaldehyde | E. coli | 62.5 | [6][7] |
| Schiff base from p-aminophenol and benzaldehyde | S. aureus | 62.5 | [6][7] |
| Schiff base from p-aminophenol and anisaldehyde | C. albicans | 62.5 |[6][7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a serial two-fold dilution of the synthesized this compound derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Applications in Materials Science
The structural features of this compound derivatives also make them suitable for applications in materials science, particularly as fluorescent sensors and as building blocks for porous materials.
Fluorescent Chemosensors
Schiff base derivatives of 2-hydroxy-5-methylisophthalaldehyde can act as fluorescent chemosensors for the detection of metal ions. The binding of a metal ion to the Schiff base can lead to a significant change in its fluorescence properties, allowing for sensitive and selective detection.
// Nodes HMPA [label="2-Hydroxy-5-\nmethylisophthalaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base Ligand\n(Low Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal_Ion [label="Metal Ion (e.g., Zn²⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Schiff Base-Metal Complex\n(High Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Fluorescence\nDetection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HMPA -> Schiff_Base; Amine -> Schiff_Base; Schiff_Base -> Complex; Metal_Ion -> Complex; Complex -> Detection; } dot Caption: General workflow for metal ion detection using a Schiff base fluorescent sensor.
Table 3: Sensing Properties of a 2-hydroxy-5-methylisophthalaldehyde-based Schiff Base Sensor
| Analyte | Detection Limit | Binding Constant (Kₐ) | Reference |
|---|---|---|---|
| Zn²⁺ | 1.059 x 10⁻⁹ M | 7.14 x 10⁴ M⁻¹ |
| Cu²⁺ | 3.53 x 10⁻⁹ M | 2.18 x 10⁵ M⁻¹ | |
Conclusion and Future Outlook
Derivatives of this compound, particularly Schiff bases synthesized from 2-hydroxy-5-methylisophthalaldehyde, represent a class of compounds with significant and diverse potential. While their application as fluorescent chemosensors is well-documented, their promise in drug discovery as anticancer and antimicrobial agents is an area of active and growing research. The data from structurally similar compounds are highly encouraging and warrant a more focused investigation into the biological activities of this compound derivatives themselves. Future work should concentrate on synthesizing and screening a broader library of these compounds to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to elucidate the specific signaling pathways involved in their biological effects, which will be vital for their rational design and development as next-generation therapeutic agents. The versatility of the this compound core structure ensures that it will remain a valuable platform for innovation in both medicinal chemistry and materials science.
References
- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 2. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of new hydrazide-Schiff bases | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to the Discovery and History of Substituted Isophthalaldehydes
Introduction
Substituted isophthalaldehydes, aromatic compounds characterized by a benzene ring with two aldehyde groups at the 1 and 3 positions and additional functional groups, are pivotal intermediates in organic synthesis. Their unique structural features allow for a diverse range of chemical transformations, making them valuable building blocks in the pharmaceutical, polymer, and materials science industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important class of molecules, with a particular focus on their emerging role in drug development.
Discovery and Historical Context
The history of substituted isophthalaldehydes is intrinsically linked to the broader development of synthetic methods for aromatic aldehydes. While the unsubstituted isophthalaldehyde has been known for over a century, the targeted synthesis of its substituted derivatives is a more recent endeavor.
Early methods for the formylation of aromatic rings, which laid the groundwork for the synthesis of hydroxyl-substituted isophthalaldehydes, include the Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann in 1876.[1][2][3] This reaction facilitates the ortho-formylation of phenols using chloroform in a basic medium. Another foundational method is the Duff reaction , developed by James Cooper Duff in 1932, which utilizes hexamine to formylate electron-rich aromatic compounds like phenols.[4][5]
A significant milestone in the specific synthesis of substituted isophthalaldehydes was the work of Worden et al. in 1970, who reported a detailed procedure for the synthesis of 4,6-dihydroxyisophthalaldehyde and its 5-methyl and 5-methoxy derivatives.[1] This work provided a clear and reproducible route to these highly functionalized molecules, opening the door for further exploration of their properties and applications.
Modern synthetic strategies often employ methods like the Vilsmeier-Haack reaction for the efficient formylation of activated aromatic rings. The versatility of these synthetic routes has enabled the creation of a wide array of substituted isophthalaldehydes with tailored electronic and steric properties for various applications.
Synthetic Methodologies and Experimental Protocols
The synthesis of substituted isophthalaldehydes can be achieved through various methods, depending on the desired substitution pattern. Below are detailed protocols for the synthesis of key examples.
Synthesis of 4,6-Dihydroxyisophthalaldehyde
This protocol is adapted from the method reported by Worden et al. (1970).[1]
Reaction Scheme:
Materials:
-
4,6-Dibromoresorcinol dimethyl ether
-
n-Butyllithium in hexane
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (10%)
-
Boron trichloride in dichloromethane
Procedure:
-
Lithium-Bromine Interchange and Formylation: A solution of 4,6-dibromoresorcinol dimethyl ether in anhydrous diethyl ether is cooled to -70°C under a nitrogen atmosphere. To this, a solution of n-butyllithium in hexane is added dropwise, maintaining the temperature below -65°C. After stirring for 15 minutes, anhydrous N,N-dimethylformamide is added, and the mixture is stirred for a further 2 hours at -70°C before being allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction mixture is hydrolyzed by the slow addition of 10% hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
Demethylation: The crude 4,6-dimethoxyisophthalaldehyde obtained after removal of the solvent is dissolved in dichloromethane and cooled to -70°C. A solution of boron trichloride in dichloromethane is added dropwise, and the mixture is stirred at low temperature for 3 hours and then at room temperature for 2 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water. The precipitated product is filtered, washed with cold water, and dried to yield 4,6-dihydroxyisophthalaldehyde.
General Protocol for Vilsmeier-Haack Formylation of Phenols
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols, to produce hydroxy-substituted isophthalaldehydes.
Materials:
-
Substituted phenol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring.
-
Formylation: The substituted phenol is added to the Vilsmeier reagent, and the mixture is heated, typically between 60-80°C, for several hours. The reaction progress is monitored by thin-layer chromatography.
-
Hydrolysis: The reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized with a sodium hydroxide solution.
-
Isolation: The product is isolated by filtration or extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Applications in Drug Discovery: Targeting Aldehyde Dehydrogenase (ALDH)
Substituted isophthalaldehydes and their derivatives have emerged as promising scaffolds in medicinal chemistry. A particularly interesting application is their use as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in various diseases, including cancer.
ALDH1A3 as a Cancer Target
The aldehyde dehydrogenase 1A3 (ALDH1A3) isoform is overexpressed in several types of cancer and is associated with cancer stem cell populations, contributing to tumor progression, metastasis, and resistance to therapy.[6][7] ALDH1A3 plays a crucial role in the oxidation of retinaldehyde to retinoic acid, a signaling molecule that regulates cell differentiation and proliferation. By inhibiting ALDH1A3, it is possible to disrupt these pathways and sensitize cancer cells to conventional treatments.
Experimental Workflow for Inhibitor Discovery
The discovery of substituted isophthalaldehyde-based ALDH1A3 inhibitors follows a structured drug development pipeline.
Quantitative Data
This section summarizes key quantitative data for isophthalaldehyde and its derivatives.
Table 1: Physicochemical Properties of Isophthalaldehyde and Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Isophthalaldehyde | 626-19-7 | C₈H₆O₂ | 134.13 | 89-91 | 245-248 |
| 4-Hydroxyisophthalaldehyde | 3328-70-9 | C₈H₆O₃ | 150.13 | 134-136 | - |
| 2-Hydroxyisophthalaldehyde | 3328-69-6 | C₈H₆O₃ | 150.13 | 135-138 | - |
| 4,6-Dihydroxyisophthalaldehyde | 59996-98-4 | C₈H₆O₄ | 166.13 | 195-197 | - |
Table 2: Biological Activity of Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors[6]
| Compound ID | Structure | ALDH1A3 IC₅₀ (µM) |
| ABMM-15 | [Structure of ABMM-15] | 0.23 |
| ABMM-16 | [Structure of ABMM-16] | 1.29 |
Note: Structures for ABMM-15 and ABMM-16 would be depicted here in a full whitepaper.
Conclusion
Substituted isophthalaldehydes represent a versatile and increasingly important class of organic compounds. From their historical roots in classical formylation reactions to their modern applications in the targeted inhibition of enzymes for cancer therapy, their journey highlights the continuous evolution of synthetic chemistry and its profound impact on drug discovery. The detailed synthetic protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further innovation in the synthesis and application of these remarkable molecules.
References
- 1. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 2-Hydroxy-5-methylisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is a versatile aromatic dialdehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including macrocycles, Schiff base ligands, and precursors for advanced materials.[1] This technical guide provides a comprehensive overview of the reactivity of its two aldehyde functional groups, with a particular focus on the factors governing their differential reactivity and strategies for achieving selective functionalization. This document includes a summary of its synthesis, spectroscopic data, and detailed experimental protocols for key reactions, supplemented with visual diagrams to illustrate reaction pathways and logical relationships.
Introduction
2-Hydroxy-5-methylisophthalaldehyde (7310-95-4) is a phenolic dialdehyde characterized by the presence of two formyl groups positioned meta to each other and ortho to a hydroxyl group on a toluene backbone.[1][2][3] The interplay of these functional groups, particularly the intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent aldehyde groups, imparts unique reactivity to the molecule. Understanding the nuanced differences in the electrophilicity and steric accessibility of the two aldehyde carbons is paramount for designing synthetic routes that selectively target one group over the other, enabling the construction of sophisticated molecular architectures.
Synthesis of 2-Hydroxy-5-methylisophthalaldehyde
The most common and established method for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde is the Duff reaction , which involves the diformylation of p-cresol.[4]
Experimental Protocol: Duff Reaction for Synthesis
Materials:
-
p-Cresol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Ethanol
-
Trichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of p-cresol and hexamethylenetetramine (in a 1:2 to 1:4 molar ratio) is prepared in glacial acetic acid or, for a modified, higher-yielding reaction, anhydrous trifluoroacetic acid.[4]
-
The reaction mixture is heated to reflux (typically around 120°C) and stirred vigorously for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the intermediate imine species.
-
The resulting precipitate, the crude 2-Hydroxy-5-methylisophthalaldehyde, is collected by vacuum filtration and washed with cold water.
-
Purification is achieved by recrystallization from a suitable solvent system, such as a mixture of trichloromethane and ethanol, to yield the pure product.[4]
Table 1: Spectroscopic Data for 2-Hydroxy-5-methylisophthalaldehyde
| Spectroscopic Technique | Observed Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (in CDCl₃) | ~11.0-11.5 ppm (s, 1H, Ar-OH ), ~10.2 ppm (s, 2H, -CH O), ~7.8 ppm (s, 2H, Ar-H ), ~2.4 ppm (s, 3H, Ar-CH ₃)[5] |
| ¹³C NMR (in CDCl₃) | ~192 ppm (C HO), ~160 ppm (Ar-C -OH), ~138 ppm (Ar-C ), ~125 ppm (Ar-C -CH₃), ~122 ppm (Ar-C -CHO), ~20 ppm (Ar-C H₃) |
| IR (KBr pellet) | ~3400-3200 cm⁻¹ (O-H stretch), ~1680-1650 cm⁻¹ (C=O stretch, aldehyde), ~1600 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spec. (EI) | m/z 164 (M⁺)[2][3] |
Reactivity of the Aldehyde Groups
The two aldehyde groups in 2-Hydroxy-5-methylisophthalaldehyde are chemically equivalent due to the molecule's C₂ᵥ symmetry. However, the presence of the ortho-hydroxyl group significantly influences their reactivity. Intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen of the aldehyde groups can decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack compared to a non-hydroxylated isophthalaldehyde.
Despite their equivalence, achieving selective mono-functionalization is a significant synthetic challenge. The reaction with one aldehyde group can electronically influence the reactivity of the second. The formation of a mono-substituted product often requires careful control of reaction conditions to favor kinetic control over the thermodynamically more stable di-substituted product.
Schiff Base Condensation: A Primary Reaction Pathway
The most extensively studied reaction of 2-Hydroxy-5-methylisophthalaldehyde is its condensation with primary amines to form Schiff bases (imines).[1] This reaction is fundamental to the synthesis of a vast number of multidentate ligands used in coordination chemistry.
Strategies for Selective Mono-Functionalization
Achieving a high yield of the mono-adduct requires careful manipulation of the reaction conditions to exploit subtle differences in reactivity or to control the stoichiometry effectively.
-
Stoichiometric Control: The most straightforward approach is to use a 1:1 molar ratio of the dialdehyde to the amine. However, this often results in a mixture of the starting material, the mono-adduct, and the di-adduct.
-
Kinetic vs. Thermodynamic Control: Schiff base formation is a reversible process.[6][7]
-
Kinetic Control: Running the reaction at low temperatures and for shorter durations can favor the formation of the mono-substituted product, which is formed faster.
-
Thermodynamic Control: Higher temperatures, longer reaction times, and the removal of water (e.g., using a Dean-Stark apparatus) will drive the equilibrium towards the more stable di-substituted product.[4]
-
-
Use of Bulky Amines: Employing sterically hindered primary amines can disfavor the formation of the di-Schiff base due to steric clash.
Experimental Protocol: Selective Mono-Schiff Base Synthesis (General Approach)
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde
-
Primary amine (e.g., aniline or a substituted aniline)
-
Anhydrous solvent (e.g., ethanol, methanol, or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve 2-Hydroxy-5-methylisophthalaldehyde in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C or a lower temperature using an ice bath or cryocooler.
-
Slowly add a solution of one equivalent of the primary amine in the same solvent dropwise to the cooled dialdehyde solution with vigorous stirring.
-
The reaction is typically stirred at a low temperature for several hours. The progress of the reaction should be carefully monitored by TLC to maximize the yield of the mono-adduct and minimize the formation of the di-adduct.
-
Once the optimal reaction time is reached (as determined by TLC), the solvent is removed under reduced pressure at a low temperature.
-
The resulting solid is then purified by column chromatography on silica gel or by careful recrystallization to isolate the mono-Schiff base.
Table 2: Reaction Conditions for Selective Schiff Base Formation
| Parameter | Condition for Mono-substitution (Kinetic Product) | Condition for Di-substitution (Thermodynamic Product) |
| Temperature | Low (e.g., 0°C to room temperature) | Elevated (e.g., reflux) |
| Reaction Time | Short (monitored by TLC) | Long |
| Stoichiometry | 1:1 (Dialdehyde:Amine) | 1:2 or excess amine |
| Water Removal | Not essential, can be present | Essential (e.g., Dean-Stark trap) |
Other Reactions of the Aldehyde Groups
Besides Schiff base formation, the aldehyde groups of 2-Hydroxy-5-methylisophthalaldehyde can participate in a variety of other organic transformations, including:
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Reduction: Reduction to the corresponding diol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation to the corresponding dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
-
Knoevenagel Condensation: Reaction with active methylene compounds.
The principles of selective mono-functionalization discussed for Schiff base formation can often be applied to these reactions as well, with careful control of stoichiometry and reaction conditions being key.
Logical Workflow for Selective Synthesis
The decision-making process for achieving selective functionalization of 2-Hydroxy-5-methylisophthalaldehyde can be visualized as follows:
Conclusion
The reactivity of the aldehyde groups in 2-Hydroxy-5-methylisophthalaldehyde is rich and versatile, offering numerous avenues for the synthesis of complex molecules. While the two aldehyde groups are electronically and sterically equivalent in the starting material, selective mono-functionalization can be achieved through the careful application of principles of kinetic and thermodynamic control. By manipulating reaction parameters such as temperature, time, and stoichiometry, researchers can direct the reaction towards the desired mono- or di-substituted products. This level of control is essential for harnessing the full potential of this valuable building block in the fields of materials science, coordination chemistry, and drug development. Further research into the quantitative kinetics of these reactions would provide even greater precision in synthetic design.
References
- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]
- 3. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE(7310-95-4) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of the Hydroxyl Group in the Reactivity of 2-Hydroxy-5-methylisophthalaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is a versatile aromatic compound characterized by a phenolic hydroxyl group and two aldehyde functionalities positioned meta to each other on a toluene backbone.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex molecules such as polydentate Schiff base ligands, fluorescent materials, and precursors for pharmaceuticals.[1][2][3] The hydroxyl group, in particular, plays a multifaceted and critical role that extends beyond simple phenolic chemistry. It acts as a powerful directing group during synthesis, a key coordinating agent in metallo-organic chemistry, and a potential site of interference that necessitates strategic chemical protection. This technical guide provides an in-depth exploration of the hydroxyl group's influence on the reactivity of 2-Hydroxy-5-methylisophthalaldehyde, supported by quantitative data, detailed experimental protocols, and process visualizations.
The Electronic and Directing Role of the Hydroxyl Group
The reactivity of 2-Hydroxy-5-methylisophthalaldehyde is fundamentally governed by the electronic interplay between its functional groups. The phenolic hydroxyl group is a potent activating and ortho-para directing group, while the two aldehyde groups are electron-withdrawing.[1] This electronic push-pull system creates a unique chemical environment on the benzene ring.[4]
The most significant manifestation of the hydroxyl group's directing effect is seen in the synthesis of the molecule itself. The primary route to 2-Hydroxy-5-methylisophthalaldehyde is the Duff reaction, which involves the diformylation of p-cresol.[1] The hydroxyl group of p-cresol powerfully directs the electrophilic formylating agent to its two adjacent ortho positions, leading to the desired product structure.[1]
Duality of the Hydroxyl Group in Reaction Pathways
The hydroxyl group exhibits a dual nature in subsequent reactions: it can be an active participant, particularly in coordination chemistry, or an interfering moiety that requires protection to achieve selectivity at other sites.
Pathway A: Active Participation in Coordination Chemistry
The most prominent reaction of 2-Hydroxy-5-methylisophthalaldehyde involves the condensation of its two aldehyde groups with primary amines to form Schiff bases (imines).[1] This reaction is fundamental to creating complex polydentate ligands. In this context, the hydroxyl group plays a crucial, active role. Upon deprotonation, the resulting phenoxide ion acts as a third coordination site, alongside the two imine nitrogens. This allows the ligand to bind strongly to a metal center, enhancing the stability of the resulting metal complex.[1]
Pathway B: Interference and the Need for Protection
While essential for coordination chemistry, the acidic proton of the phenolic hydroxyl group can interfere with reactions targeting other parts of the molecule, such as the aldehyde or methyl groups. For instance, direct benzylic bromination of the methyl group under Wohl-Ziegler conditions is reported to fail.[5]
To achieve selective transformations, the hydroxyl group must be temporarily converted into a less reactive derivative using a protecting group. A common strategy is the conversion to a silyl ether, for example, by reacting with tert-butyldimethylsilyl chloride (TBDMSCl).[1] After the desired reaction is performed on another part of the molecule, the protecting group can be removed to regenerate the hydroxyl functionality.
Quantitative Data Summary
The following tables summarize key quantitative data from synthetic and reactivity studies involving 2-Hydroxy-5-methylisophthalaldehyde and analogous compounds.
Table 1: Synthesis of 2-Hydroxy-5-methylisophthalaldehyde via Duff Reaction [1]
| Parameter | Condition | Purpose | Reported Yield |
|---|---|---|---|
| Starting Material | p-Cresol | Phenolic precursor | 54% - 60% |
| Reagent | Hexamethylenetetramine (HMTA) | Formylating agent | |
| Molar Ratio (p-cresol:HMTA) | 1:2 | Ensures complete diformylation | |
| Temperature | Reflux at ~120°C | Maximizes reaction rate and yield | |
| Reaction Time | 6–8 hours | Drives reaction to completion |
| Solvent | Acetic acid or glyceroboric acid | Acidic medium for reaction | |
Table 2: Reactivity and Yields in Selective Transformations
| Reaction | Substrate | Key Reagents | Reported Yield | Source |
|---|---|---|---|---|
| Benzylic Bromination | Protected 2-Hydroxy-5-methylisophthalaldehyde | N-bromosuccinimide (NBS), CCl₄, photoexcitation | 70% | [5] |
| Nitration (Analogous) | 2-Hydroxy-3-methylbenzaldehyde | Nitric acid, Acetic acid | ~84% | [4] |
| Regioselective Reaction | 2-Hydroxy-4-methylisophthalaldehyde | N/A | 80:20 ratio of regioisomers |[1] |
Key Experimental Protocols
Protocol 1: Synthesis via HMTA-Mediated Formylation (Duff Reaction)[1]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine p-cresol and hexamethylenetetramine (HMTA) in a 1:2 molar ratio in an acidic medium such as glyceroboric acid.
-
Reaction: Heat the mixture to reflux at approximately 120°C. Maintain this temperature with stirring for 6 to 8 hours.
-
Workup: After cooling, pour the reaction mixture into a beaker of ice water and acidify to hydrolyze the intermediate.
-
Isolation: Filter the resulting crude solid product.
-
Purification: Wash the crude product with cold ethanol. Recrystallize from a suitable solvent mixture, such as trichloromethane and ethanol (1:5 v/v), to obtain the pure 2-Hydroxy-5-methylisophthalaldehyde.
Protocol 2: General Schiff Base Condensation[1]
-
Preparation: Dissolve one equivalent of 2-Hydroxy-5-methylisophthalaldehyde in a suitable solvent (e.g., ethanol or methanol).
-
Reaction: Add two equivalents of the desired primary amine to the solution. The reaction may proceed at room temperature or require heating under reflux, depending on the reactivity of the amine.
-
Isolation: The resulting Schiff base product often precipitates from the solution upon cooling. If not, the product can be isolated by removing the solvent under reduced pressure.
-
Purification: The crude Schiff base can be purified by recrystallization from an appropriate solvent.
Protocol 3: Protection of the Hydroxyl Group as a Silyl Ether[1]
-
Preparation: Dissolve 2-Hydroxy-5-methylisophthalaldehyde in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Reaction: Add a base such as imidazole, followed by the dropwise addition of a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the protected compound.
Conclusion
The hydroxyl group in 2-Hydroxy-5-methylisophthalaldehyde is not a passive spectator but an active and influential director of the molecule's chemical behavior. Its powerful ortho-directing effect is instrumental in the synthesis of the compound. Post-synthesis, it exhibits a crucial duality: it is an essential coordinating partner in the formation of stable Schiff base metal complexes, while simultaneously acting as a point of interference in other reactions, thereby necessitating the use of chemical protection strategies for achieving regioselectivity. A thorough understanding of this dual role is paramount for researchers and scientists aiming to leverage this versatile building block in drug development, materials science, and advanced organic synthesis.
References
A Theoretical Exploration of the Electronic Landscape of 5-Methylisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive theoretical framework for investigating the electronic properties of 5-methylisophthalaldehyde, a molecule of interest in organic synthesis and materials science. In the absence of direct experimental or extensive theoretical studies on this specific compound, this guide outlines the established computational methodologies that are leveraged to predict and analyze its electronic structure, reactivity, and potential applications. By employing Density Functional Theory (DFT), we can elucidate key parameters such as molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties. This document serves as a technical guide for researchers, presenting a hypothetical but realistic application of modern computational chemistry to understand the intrinsic electronic characteristics of this compound, thereby facilitating its potential use in drug design and materials development.
Introduction
This compound is an aromatic organic compound characterized by a benzene ring substituted with a methyl group and two aldehyde functional groups at positions 1 and 3. Its molecular structure suggests potential for a variety of chemical reactions and applications, including as a building block in the synthesis of more complex molecules such as pharmaceuticals and dyes.[1] A thorough understanding of its electronic properties is paramount for predicting its chemical behavior, stability, and suitability for various applications.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to investigate the electronic structure and properties of molecules at the atomic level.[2][3][4] These computational approaches can provide insights into parameters that are often difficult or impossible to measure experimentally. This guide details the application of Density Functional Theory (DFT) to characterize this compound.
Theoretical Methodology
The electronic properties of this compound would be theoretically investigated using the Gaussian suite of programs, employing Density Functional Theory (DFT).[5] DFT has become a leading method in quantum chemistry due to its balance of accuracy and computational efficiency.[2]
Computational Details
The molecular structure of this compound would first be optimized to its ground state geometry. The calculations would typically be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide accurate results for a wide range of organic molecules.[3] A 6-311+G(d,p) basis set would be employed to provide a good description of the electronic distribution.[6] All calculations would be performed in the gas phase.
Key Electronic Properties Investigated
-
Molecular Geometry: Optimization of the molecular structure to find the lowest energy conformation.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability.[5]
-
Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the potential of the molecule for NLO applications.
Predicted Electronic Properties and Data
Based on theoretical calculations for analogous aromatic aldehydes, a set of expected quantitative data for the electronic properties of this compound has been compiled. These values serve as a predictive guide for the molecule's behavior.
Predicted Quantitative Data
| Property | Predicted Value | Unit |
| HOMO Energy | -6.5 to -7.5 | eV |
| LUMO Energy | -1.5 to -2.5 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 | eV |
| Dipole Moment (μ) | 2.0 to 3.0 | Debye |
| Mean Polarizability (α) | 100 to 120 | a.u. |
| First-Order Hyperpolarizability (β) | 1.0 to 2.0 x 10-30 | esu |
Table 1: Predicted Quantitative Electronic Properties of this compound.
Experimental Protocols
While this guide focuses on theoretical studies, the synthesis of this compound would be a prerequisite for any experimental validation. A plausible synthetic route would involve the oxidation of 5-methyl-m-xylene.
Synthesis of this compound
A common method for the synthesis of isophthalaldehydes is the oxidation of the corresponding xylenes.
-
Starting Material: 5-methyl-m-xylene.
-
Oxidation: The starting material would be subjected to oxidation using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN), under controlled temperature and reaction conditions.
-
Workup and Purification: After the reaction is complete, the product would be extracted using an organic solvent. The crude product would then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Visualizations of Theoretical Workflows and Concepts
To better illustrate the theoretical investigation process and key concepts, the following diagrams are provided.
Caption: A typical workflow for the theoretical study of molecular electronic properties.
Caption: The Frontier Molecular Orbital (HOMO-LUMO) energy gap concept.
Conclusion
This technical guide outlines a robust theoretical framework for the comprehensive investigation of the electronic properties of this compound. Through the application of Density Functional Theory, it is possible to predict key electronic parameters that govern the molecule's reactivity, stability, and potential for various applications. The predicted data suggests that this compound possesses a significant HOMO-LUMO energy gap, indicating good kinetic stability. The anticipated dipole moment and hyperpolarizability also suggest potential for non-linear optical applications. The methodologies and predictive data presented herein provide a valuable foundation for future experimental and theoretical research on this and related compounds, accelerating their potential application in drug development and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. irjweb.com [irjweb.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of Schiff Base Ligands Derived from 2-Hydroxy-5-methylisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Schiff base ligands utilizing 2-Hydroxy-5-methylisophthalaldehyde as a versatile precursor. These ligands are of significant interest in medicinal chemistry and materials science due to their facile synthesis, diverse structural possibilities, and wide range of applications, including catalysis, and as potential therapeutic agents. The protocols herein describe the synthesis of both symmetric and asymmetric Schiff bases and their subsequent characterization.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1] 2-Hydroxy-5-methylisophthalaldehyde is a particularly useful building block for synthesizing complex Schiff base ligands due to its two aldehyde functionalities and a phenolic hydroxyl group. This arrangement allows for the creation of polydentate ligands capable of forming stable complexes with various transition metals.[2] The resulting metal complexes often exhibit enhanced biological activities, such as antimicrobial and antioxidant properties, making them promising candidates for drug development.[3]
Applications in Research and Drug Development
Schiff base ligands derived from 2-Hydroxy-5-methylisophthalaldehyde and their metal complexes have demonstrated significant potential in several key areas:
-
Catalysis: The metal complexes of these ligands can act as efficient catalysts in various organic transformations, including oxidation, reduction, and polymerization reactions.[2]
-
Antimicrobial Agents: The imine group in Schiff bases is crucial for their biological activity.[1] Metal chelation can enhance their antimicrobial efficacy against a spectrum of bacteria and fungi by increasing their lipophilicity, which facilitates their transport across microbial cell membranes.
-
Antioxidant Activity: The phenolic hydroxyl group in the parent aldehyde imparts antioxidant properties to the resulting Schiff base ligands. These compounds can scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET).
-
Sensors: The ability of these ligands to selectively bind with specific metal ions makes them suitable for the development of chemical sensors.
Experimental Protocols
Protocol 1: Synthesis of a Symmetric N,N'-bis(salicylidene) Schiff Base Ligand
This protocol details the synthesis of a common type of Schiff base ligand from 2-Hydroxy-5-methylisophthalaldehyde and a diamine.
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde
-
Ethylenediamine
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of 2-Hydroxy-5-methylisophthalaldehyde in 40 mL of absolute ethanol. Stir the solution gently until the solid is completely dissolved.
-
In a separate beaker, add 0.30 g (5 mmol) of ethylenediamine to 10 mL of absolute ethanol.
-
Slowly add the ethanolic solution of ethylenediamine dropwise to the stirred solution of 2-Hydroxy-5-methylisophthalaldehyde at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain a purified crystalline solid.
-
Dry the purified ligand in a desiccator over anhydrous calcium chloride.
Protocol 2: Synthesis of a Schiff Base Metal Complex
This protocol outlines the general procedure for the complexation of a synthesized Schiff base ligand with a metal salt.
Materials:
-
Synthesized Schiff base ligand from Protocol 1
-
Copper(II) Acetate monohydrate
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Suspend 0.34 g (1 mmol) of the Schiff base ligand in 30 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 0.20 g (1 mmol) of Copper(II) Acetate monohydrate in 15 mL of methanol.
-
Add the methanolic solution of the metal salt dropwise to the suspension of the ligand while stirring vigorously.
-
Heat the mixture to reflux for 2-3 hours, during which the color of the solution should change, indicating complex formation.
-
Cool the reaction mixture to room temperature and collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with methanol and then with diethyl ether.
-
Dry the final product in a vacuum oven at 60 °C.
Data Presentation
Table 1: Representative Yields and Physical Properties of Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) |
| Ligand (from Protocol 1) | C₁₉H₁₈N₂O₂ | 318.36 | Yellow | 85-95 | 210-215 |
| Cu(II) Complex | C₁₉H₁₆CuN₂O₂ | 380.89 | Green | 75-85 | >300 (decomposes) |
Table 2: Key Spectroscopic Data for a Representative Schiff Base Ligand
| Spectroscopic Technique | Key Peaks / Chemical Shifts | Assignment |
| FT-IR (cm⁻¹) | ~1635 | C=N (azomethine) stretch |
| ~3400 (broad) | O-H (phenolic) stretch | |
| ¹H NMR (δ, ppm) | ~8.5 | -CH=N- (imine proton) |
| ~13.0 | -OH (phenolic proton) | |
| 7.0 - 7.8 | Aromatic protons | |
| ~3.9 | -N-CH₂-CH₂-N- | |
| ~2.3 | -CH₃ |
Visualizations
Caption: General workflow for the synthesis and application of Schiff base ligands.
Caption: Proposed antioxidant mechanisms of phenolic Schiff bases.
Caption: General mechanism of antimicrobial action for Schiff base metal complexes.
References
Application Notes and Protocols for Transition Metal Complexes with 2-Hydroxy-5-methylisophthalaldehyde-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of transition metal complexes featuring Schiff base ligands derived from 2-hydroxy-5-methylisophthalaldehyde. The potential applications of these complexes in catalysis and as antimicrobial and anticancer agents are also discussed, with quantitative data presented for comparative analysis.
Introduction
Transition metal complexes with Schiff base ligands constitute a versatile class of compounds with wide-ranging applications in catalysis, materials science, and medicine. Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde are particularly interesting as they can form stable mono- or binuclear complexes with various transition metals. The coordination of the metal ion typically occurs through the phenolic oxygen and the imine nitrogen atoms of the ligand. This structural motif has been shown to impart significant biological activity, including antimicrobial and anticancer properties, and to be effective in catalyzing various organic reactions. This document outlines the synthesis of these ligands and their subsequent complexation with copper(II), nickel(II), cobalt(II), and zinc(II) ions, along with protocols for evaluating their potential therapeutic and catalytic activities.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligands from 2-Hydroxy-5-methylisophthalaldehyde
This protocol describes the synthesis of a Schiff base ligand (H3L) by the condensation of 2-hydroxy-5-methylisophthalaldehyde with a primary amine, such as histamine or 2-(2-aminoethyl)pyridine. The reaction yields for these types of syntheses are typically high, often between 94.0% and 96.0%.[1]
Materials:
-
2-hydroxy-5-methylisophthalaldehyde
-
Histamine or 2-(2-aminoethyl)pyridine
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
Dissolve 2-hydroxy-5-methylisophthalaldehyde (1 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the primary amine (histamine or 2-(2-aminoethyl)pyridine, 2 mmol) in 20 mL of methanol.
-
Add the amine solution dropwise to the aldehyde solution with constant stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride.
-
Characterize the ligand using spectroscopic methods such as FT-IR, ¹H-NMR, and mass spectrometry.
Protocol 2: Synthesis of Transition Metal Complexes
This protocol details a general method for the synthesis of transition metal (Cu(II), Ni(II), Co(II), Zn(II)) complexes with the Schiff base ligand (H3L) prepared in Protocol 1. The reaction of the ligand with the metal salt typically results in the formation of a colored precipitate.
Materials:
-
Schiff base ligand (H3L) from Protocol 1
-
Metal(II) chloride or acetate salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Methanol or ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in 30 mL of hot methanol or ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the transition metal salt (2 mmol for binuclear complexes, 1 mmol for mononuclear) in 20 mL of the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Attach a reflux condenser and reflux the reaction mixture for 3-5 hours. The formation of a precipitate indicates the formation of the complex.
-
Cool the reaction mixture to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with the solvent used for the reaction and then with a small amount of diethyl ether.
-
Dry the final product in a desiccator.
-
Characterize the complex by elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of a Representative Cu(II) Complex
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₃₄Cu₂N₄Cl₂O₁₄ | [2] |
| Yield (%) | 75 | [3] |
| Color | Dark Green | [3] |
| Elemental Analysis (%) | ||
| Calculated | C: 59.29, H: 4.45, N: 7.28 | [3] |
| Found | C: 59.30, H: 4.44, N: 7.26 | [3] |
| FT-IR (cm⁻¹) | ||
| ν(C=N) | 1627 | [3] |
| ν(M-O) | ~520 | [3] |
| ν(M-N) | ~420 | [3] |
| UV-Vis (nm) | ||
| λmax | ~370, ~650 | [1][4] |
Table 2: Antimicrobial Activity of Representative Schiff Base Metal Complexes (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Schiff Base Ligand | 8 | 10 | 7 | [2] |
| Co(II) Complex | 14 | 16 | 12 | [2] |
| Ni(II) Complex | 16 | 18 | 14 | [2] |
| Cu(II) Complex | 20 | 22 | 18 | [2] |
| Zn(II) Complex | 12 | 14 | 10 | [2] |
| Standard (Ciprofloxacin/Fluconazole) | 25 | 28 | 22 | [2] |
Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) of Representative Schiff Base Metal Complexes against Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| Schiff Base Ligand | >100 | >100 | >100 | |
| Cu(II) Complex | 13.50 ± 1.21 | 36.38 ± 0.9 | 13.2 ± 1.7 | [1] |
| Ni(II) Complex | 25.4 ± 2.1 | 42.1 ± 3.5 | 38.6 ± 2.9 | |
| Co(II) Complex | 38.2 ± 3.5 | 55.8 ± 4.1 | 49.3 ± 3.7 | |
| Zn(II) Complex | 45.1 ± 4.2 | 68.3 ± 5.3 | 61.5 ± 4.8 | |
| Cisplatin (Standard) | 8.64 ± 0.11 | 26.70 ± 2.2 | 11.3 ± 1.2 | [1] |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of Schiff base ligands and their transition metal complexes.
Proposed Mechanism of Anticancer Activity
References
- 1. Dinuclear Copper(II) Complexes with Schiff Bases Derived from 2-Hydroxy-5-Methylisophthalaldehyde and Histamine or 2-(2-Aminoethyl)pyridine and Their Application as Magnetic and Fluorescent Materials in Thin Film Deposition [mdpi.com]
- 2. Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety | MDPI [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. Dinuclear Copper(II) Complexes with Schiff Bases Derived from 2-Hydroxy-5-Methylisophthalaldehyde and Histamine or 2-(2-Aminoethyl)pyridine and Their Application as Magnetic and Fluorescent Materials in Thin Film Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxy-5-methylisophthalaldehyde in Macrocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for the synthesis of macrocyclic compounds utilizing 2-Hydroxy-5-methylisophthalaldehyde as a key precursor. The focus is on Schiff base condensation reactions to form versatile macrocyclic structures with applications in materials science and biological systems.
Introduction
2-Hydroxy-5-methylisophthalaldehyde is a valuable building block in supramolecular chemistry due to its two reactive aldehyde groups and a phenolic hydroxyl group. This arrangement allows for the synthesis of complex macrocyclic architectures, primarily through Schiff base condensation with diamines. The resulting macrocycles can act as ligands to form stable metal complexes, which have shown potential in catalysis and as antimicrobial agents. Furthermore, the inherent aromatic nature of these macrocycles can impart interesting photophysical properties, such as fluorescence.
Synthesis of Macrocyclic Compounds
The most common method for synthesizing macrocyclic compounds from 2-Hydroxy-5-methylisophthalaldehyde is the [2+2] condensation with a diamine. This reaction typically involves the formation of two Schiff base linkages, resulting in a macrocyclic structure. The choice of diamine and reaction conditions, including the use of a metal template, can influence the size and conformation of the resulting macrocycle.
Featured Macrocycle: A Fluorescent [2+2] Schiff Base Macrocycle (L1)
A notable example is the synthesis of a fluorescent macrocyclic Schiff base, herein designated as L1, through the condensation of 2-Hydroxy-5-methylisophthalaldehyde with o-phenylenediamine.
Synthetic Pathway for L1
Caption: Synthetic scheme for the [2+2] macrocyclic Schiff base L1.
Experimental Protocols
Protocol 1: Synthesis of [2+2] Macrocyclic Schiff Base (L1)
This protocol details the synthesis of a fluorescent macrocyclic Schiff base (L1) from 2-hydroxy-5-methylisophthalaldehyde and o-phenylenediamine.[1]
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde (0.1636 g, 0.001 mol)
-
o-Phenylenediamine (0.1083 g, 0.001 mol)
-
Methanol (50 cm³)
Procedure:
-
Dissolve o-phenylenediamine in 50 cm³ of methanol in a round-bottom flask.
-
Add 2-hydroxy-5-methylisophthalaldehyde to the solution.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, filter the resulting precipitate.
-
Dry the product in the air to obtain orange single crystals of L1.
Experimental Workflow
Caption: Workflow for the synthesis of the macrocycle L1.
Quantitative Data
The following tables summarize the key quantitative data for the synthesized macrocycle L1.
Table 1: Synthesis and Physicochemical Properties of Macrocycle L1
| Parameter | Value | Reference |
| Yield | 50% | [1] |
| Melting Point | 270–273 °C | [1] |
| Molecular Formula | C₃₀H₂₈N₄O₂ | [1] |
| Elemental Analysis (Calc./Found %) | C 75.61/75.64, N 11.76/11.52, H 5.92/5.95 | [1] |
Table 2: Fluorescence Properties of Macrocycle L1
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 295 nm | [1] |
| Emission Range | 454–516 nm (solvent dependent) | [1] |
| Quantum Efficiency | 0.14–0.70 (solvent dependent) | [1] |
| Solid-State Emission (λex = 350 nm) | 552 nm | [1] |
| Band-gap Energy (L1/Si film) | 3.45 ± 0.02 eV | [1] |
Applications
Macrocyclic compounds derived from 2-Hydroxy-5-methylisophthalaldehyde have promising applications in various fields.
Fluorescent Materials
The macrocycle L1 exhibits significant fluorescence, with its emission properties being dependent on the solvent polarity.[1] Thin films of L1 have been shown to have semiconducting behavior, suggesting potential applications in optical devices such as LED diodes.[1]
Catalysis
Metal complexes of Schiff base macrocycles are known for their catalytic activity in various organic transformations, including oxidation reactions.[2][3] The metal center's ability to cycle through different oxidation states is key to this catalytic potential. While specific catalytic data for macrocycles from 2-Hydroxy-5-methylisophthalaldehyde is an active area of research, related Schiff base complexes have shown high conversion and selectivity in reactions like the epoxidation of alkenes.[2]
Antimicrobial Activity
Macrocyclic Schiff bases and their metal complexes have been investigated for their antibacterial properties. Studies on related macrocyclic compounds have demonstrated that metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand.[4][5] This suggests that macrocycles derived from 2-Hydroxy-5-methylisophthalaldehyde could serve as a basis for the development of new antimicrobial agents.
References
- 1. Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Catalytic Applications of Cu(II) Complexes of 2-Hydroxy-5-methylisophthalaldehyde Schiff Bases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of Copper(II) complexes incorporating Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde. These complexes have emerged as versatile and efficient catalysts in a variety of organic transformations, demonstrating significant potential in synthetic chemistry and drug development. Their catalytic activity is attributed to the redox properties of the central copper ion, which is finely tuned by the electronic and steric characteristics of the Schiff base ligand.
Application Notes
Cu(II) complexes of 2-hydroxy-5-methylisophthalaldehyde Schiff bases are particularly effective in catalyzing oxidation reactions. The Schiff base ligand, formed by the condensation of 2-hydroxy-5-methylisophthalaldehyde with various primary amines, provides a stable coordination environment for the Cu(II) ion, facilitating electron transfer processes essential for catalysis. These complexes can mimic the active sites of certain metalloenzymes, making them valuable tools for biomimetic catalysis research.
Key catalytic applications include:
-
Oxidation of Phenolic Substrates: These complexes exhibit significant phenoxazinone synthase-like activity, catalyzing the oxidative coupling of substituted phenols. This is particularly relevant in the synthesis of heterocyclic compounds with potential biological activities.
-
Oxidation of Alcohols: The complexes are effective catalysts for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions. This application is crucial in the synthesis of fine chemicals and pharmaceutical intermediates.
-
Hydrocarbon Oxidation: Catalytic oxidation of hydrocarbons, such as the conversion of cyclohexane to cyclohexanol and cyclohexanone, can be achieved using these copper complexes. This has implications for the functionalization of inert C-H bonds.
-
Oxidation of Alkenes: The epoxidation of various alkenes can be catalyzed by these complexes, offering a route to valuable epoxide intermediates used in the synthesis of polymers and pharmaceuticals.
The catalytic efficiency of these complexes is influenced by the nature of the amine used in the Schiff base synthesis, the reaction solvent, temperature, and the choice of oxidant.
Experimental Protocols
General Synthesis of Cu(II) Schiff Base Complexes
This protocol describes a general method for the synthesis of Cu(II) complexes of Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde.
Materials:
-
2-hydroxy-5-methylisophthalaldehyde
-
Appropriate primary amine (e.g., furfurylamine, histamine, 2-(2-aminoethyl)pyridine)
-
Copper(II) salt (e.g., Cu(ClO₄)₂·6H₂O, Cu(OAc)₂·H₂O)
-
Methanol (reagent grade)
Procedure:
-
Ligand Synthesis:
-
Dissolve 2-hydroxy-5-methylisophthalaldehyde (1 mmol) in methanol (20 mL).
-
To this solution, add the desired primary amine (2 mmol) dissolved in methanol (10 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours, during which a colored precipitate of the Schiff base ligand should form.
-
Collect the precipitate by filtration, wash with cold methanol, and dry in vacuo.
-
-
Complexation:
-
Suspend the synthesized Schiff base ligand (1 mmol) in methanol (30 mL).
-
Add a methanolic solution of the copper(II) salt (1 mmol in 20 mL methanol) dropwise to the ligand suspension with constant stirring.
-
The color of the suspension will change, indicating complex formation.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature. The solid complex will precipitate out.
-
Filter the complex, wash with methanol, and dry in a desiccator over anhydrous CaCl₂.
-
Characterization: The synthesized complexes should be characterized by techniques such as FT-IR, UV-Vis, elemental analysis, and mass spectrometry to confirm their structure and purity.
Catalytic Oxidation of 2-Aminophenol
This protocol details the use of a Cu(II)-Schiff base complex for the catalytic oxidation of 2-aminophenol, mimicking phenoxazinone synthase activity.[1]
Materials:
-
Synthesized Cu(II)-Schiff base complex
-
2-Aminophenol (2-AP)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the Cu(II)-Schiff base complex (1 x 10⁻³ M) in methanol.
-
Prepare a stock solution of 2-aminophenol (1 x 10⁻² M) in methanol.
-
In a quartz cuvette, mix the Cu(II) complex solution and the 2-AP solution to achieve the desired catalyst-to-substrate ratio (e.g., 1:10).
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals (e.g., every 5 minutes) over a wavelength range of 300-800 nm.
-
The progress of the reaction can be followed by monitoring the increase in absorbance of the product, 2-aminophenoxazine-3-one, at its characteristic wavelength (around 433 nm).
-
The initial rate of the reaction can be determined from the initial linear portion of the absorbance versus time plot.
Data Analysis: The catalytic activity can be expressed in terms of turnover number (TON) or turnover frequency (TOF).
Quantitative Data Summary
| Catalyst System | Substrate | Product(s) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Reference |
| Cu(II)-Schiff Base | 2-Aminophenol | 2-Aminophenoxazine-3-one | - | - | 2.14 x 10⁵ | - | [1] |
| LDH-[NAPABA–Cu(II)] | Ethylbenzene | Acetophenone, Benzaldehyde, Benzoic Acid | 80.54 | 92 (Acetophenone) | - | - | [2] |
| Aroylhydrazone Cu(II) Complex | Cyclohexane | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone | up to 25 | - | 250 | 42 | [3] |
| Aroylhydrazone Cu(II) Complex | 1-Phenylethanol | Acetophenone | 95.3 | - | - | - | [4] |
Note: Data is compiled from studies on various Cu(II) Schiff base complexes, not all of which are derived from 2-hydroxy-5-methylisophthalaldehyde, but they provide a representative overview of the catalytic potential.
Visualizations
General Workflow for Synthesis and Catalytic Application
Caption: Workflow for the synthesis of Cu(II) Schiff base complexes and their application in catalytic oxidation.
Proposed Catalytic Cycle for Alcohol Oxidation
Caption: A simplified proposed catalytic cycle for the oxidation of alcohols by a Cu(II) Schiff base complex.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Cu( ii ) Schiff base complex intercalated into layered double hydroxide for selective oxidation of ethylbenzene under solvent-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03165G [pubs.rsc.org]
- 3. Aroylhydrazone Cu(II) Complexes in keto Form: Structural Characterization and Catalytic Activity towards Cyclohexane Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aroylhydrazone Schiff Base Derived Cu(II) and V(V) Complexes: Efficient Catalysts towards Neat Microwave-Assisted Oxidation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the formylation of p-cresol to yield 2-Hydroxy-5-methylisophthalaldehyde
Abstract
This document provides a detailed experimental protocol for the formylation of p-cresol to yield 2-Hydroxy-5-methylisophthalaldehyde. The synthesis is achieved via the Duff reaction, a well-established method for the ortho-formylation of phenols. This protocol is intended for researchers, scientists, and drug development professionals. The procedure includes a comprehensive list of materials, a step-by-step methodology for the reaction and purification, and essential safety information. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
2-Hydroxy-5-methylisophthalaldehyde is a valuable dialdehyde derivative used as a precursor in the synthesis of various organic compounds, including Schiff base ligands and macrocyclic compounds.[1][2][3] The presence of two aldehyde functionalities flanking a hydroxyl group on a methylated benzene ring makes it a versatile building block in coordination chemistry and materials science. The Duff reaction, which employs hexamethylenetetramine as the formylating agent in an acidic medium, is a common and effective method for the di-formylation of electron-rich phenols like p-cresol to produce this target molecule.[4][5][6][7] This protocol details a reliable procedure for this synthesis.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde.
| Parameter | Value | Unit |
| Reactants | ||
| p-Cresol | 8.65 | g |
| 80.0 | mmol | |
| Hexamethylenetetramine | 22.43 | g |
| 160.0 | mmol | |
| Glacial Acetic Acid | 50 | mL |
| Reaction Conditions | ||
| Temperature | 120 | °C |
| Reaction Time | 6 - 8 | hours |
| Work-up | ||
| Sulfuric Acid (conc.) | 50 | mL |
| Water | 150 | mL |
| Purification | ||
| Recrystallization Solvent | Toluene | - |
| Product | ||
| Product Name | 2-Hydroxy-5-methylisophthalaldehyde | - |
| Molecular Formula | C₉H₈O₃ | - |
| Molecular Weight | 164.16 | g/mol |
| Melting Point | 128 - 133 | °C |
| Appearance | White to yellow crystalline powder | - |
Experimental Protocol
Materials and Equipment
-
p-Cresol (C₇H₈O)
-
Hexamethylenetetramine (C₆H₁₂N₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (C₇H₈)
-
Deionized Water
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
Reaction Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add p-cresol (8.65 g, 80.0 mmol) and hexamethylenetetramine (22.43 g, 160.0 mmol).
-
Addition of Solvent: To the flask, add 50 mL of glacial acetic acid.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. Maintain the reaction at this temperature for 6 to 8 hours. The solution will typically turn dark.
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 115 °C. In a separate beaker, carefully prepare a solution of 50 mL of concentrated sulfuric acid in 150 mL of water. Slowly and cautiously add the acidic solution to the reaction mixture through the dropping funnel.
-
Isolation of Crude Product: The crude product may precipitate upon acidification. Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.
Purification
-
Recrystallization: The crude 2-Hydroxy-5-methylisophthalaldehyde can be purified by recrystallization from toluene. Transfer the crude solid to a flask and add a minimal amount of hot toluene to dissolve it completely. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold toluene. Dry the crystals in a vacuum oven.
Characterization
The identity and purity of the final product can be confirmed by the following methods:
-
Melting Point: The expected melting point of 2-Hydroxy-5-methylisophthalaldehyde is in the range of 128-133 °C.[2][3]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aldehyde, aromatic, methyl, and hydroxyl protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl, aromatic, and methyl carbons.
Safety Precautions
-
p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[8][9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated fume hood.
-
Hexamethylenetetramine: Flammable solid. May cause an allergic skin reaction.[12][13][14][15][16] Avoid creating dust. Keep away from heat and open flames.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin and eye burns.[17][18][19][20] Handle in a fume hood and wear appropriate PPE.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE. The dilution of sulfuric acid is highly exothermic.
-
Toluene: Flammable liquid with harmful vapors. Handle in a well-ventilated area.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde.
References
- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 2. 2,6-二甲酰-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff_reaction [chemeurope.com]
- 8. synerzine.com [synerzine.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
- 14. chemos.de [chemos.de]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. chiefmedical.com [chiefmedical.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. rcilabscan.com [rcilabscan.com]
- 20. seastarchemicals.com [seastarchemicals.com]
Application Notes and Protocols: Synthesis of a Dinuclear Metal Complex from 2-Hydroxy-5-methylisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of dinuclear metal complexes using 2-Hydroxy-5-methylisophthalaldehyde as a versatile precursor. The protocols focus on the preparation of Schiff base ligands and their subsequent complexation with copper(II) ions, yielding dinuclear complexes with potential applications in drug development, particularly in the fields of anticancer and antimicrobial research.
Introduction
Dinuclear metal complexes are a class of coordination compounds containing two metal centers bridged by one or more ligands. These structures often exhibit unique electronic, magnetic, and catalytic properties compared to their mononuclear counterparts. 2-Hydroxy-5-methylisophthalaldehyde is an excellent precursor for the synthesis of dinuclear complexes due to its structural features: two aldehyde groups for Schiff base condensation and a phenolic hydroxyl group that can act as a bridging unit between two metal centers.[1] Schiff base ligands derived from this precursor have a strong affinity for transition metal ions, leading to the formation of a wide range of stable complexes.[1]
Recent studies have highlighted the significant biological activities of dinuclear copper(II) complexes derived from Schiff base ligands, including potent anticancer and antimicrobial properties.[2][3] These complexes have been shown to induce apoptosis in cancer cells through various pathways, making them promising candidates for the development of novel metallodrugs.[4][5] This document provides detailed protocols for the synthesis and characterization of these promising compounds.
Experimental Protocols
Synthesis of the Precursor: 2-Hydroxy-5-methylisophthalaldehyde
2-Hydroxy-5-methylisophthalaldehyde can be synthesized from commercially available p-cresol and hexamethylenetetramine.[6][7] The following is a general procedure based on established methods.
Materials:
-
p-Cresol
-
Hexamethylenetetramine
-
Glacial acetic acid
-
Hydrochloric acid
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
A mixture of p-cresol and hexamethylenetetramine in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
After cooling, the mixture is acidified with hydrochloric acid and heated again to hydrolyze the intermediate.
-
The product, 2-Hydroxy-5-methylisophthalaldehyde, precipitates upon cooling.
-
The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Schiff Base Ligands
The following protocols describe the synthesis of two exemplary Schiff base ligands derived from 2-Hydroxy-5-methylisophthalaldehyde: one with histamine (HL1) and another with 2-(2-aminoethyl)pyridine (HL2).[8]
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde
-
Histamine or 2-(2-aminoethyl)pyridine
-
Methanol
-
Standard laboratory glassware
-
Stirring apparatus
Procedure for HL1 (with Histamine):
-
Dissolve 2-Hydroxy-5-methylisophthalaldehyde (1 mmol) in methanol (20 mL).
-
To this solution, add a methanolic solution (10 mL) of histamine (1 mmol).
-
Stir the resulting mixture at room temperature for 2 hours.
-
The Schiff base ligand (HL1) will precipitate from the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry in vacuo. The yield is typically high (94-96%).[8]
Procedure for HL2 (with 2-(2-aminoethyl)pyridine):
-
Follow the same procedure as for HL1, but substitute histamine with 2-(2-aminoethyl)pyridine.
-
The resulting Schiff base ligand (HL2) is collected and dried in the same manner.
Synthesis of Dinuclear Copper(II) Complexes
This protocol details the synthesis of dinuclear copper(II) complexes using the Schiff base ligands prepared in the previous step.[8]
Materials:
-
Schiff base ligand (HL1 or HL2)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Acetonitrile
-
Standard laboratory glassware
-
Reflux and stirring apparatus
Procedure:
-
Dissolve the Schiff base ligand (HL1 or HL2, 1 mmol) in hot methanol (30 mL).
-
In a separate flask, dissolve copper(II) chloride dihydrate (2 mmol) in methanol (20 mL).
-
Add the copper(II) chloride solution dropwise to the hot ligand solution with constant stirring.
-
The reaction mixture is then heated to reflux for 1 hour.
-
After cooling to room temperature, the resulting precipitate of the dinuclear copper(II) complex is collected by filtration.
-
The complex is washed with methanol and then can be recrystallized from a solvent such as acetonitrile to obtain pure crystals.
Data Presentation
The following tables summarize typical quantitative data obtained for dinuclear copper(II) complexes synthesized from 2-Hydroxy-5-methylisophthalaldehyde and histamine (Complex 1) or 2-(2-aminoethyl)pyridine (Complex 2).[8]
Table 1: Synthesis and Spectroscopic Data
| Complex | Ligand | Yield (%) | Color | UV-Vis λmax (nm) in MeCN | Fluorescence λem (nm) in MeCN |
| 1 | HL1 | ~85 | Green | 320-372 | 509 |
| 2 | HL2 | ~80 | Green | 312-315 | 520 |
Table 2: Selected Structural Data (Bond Lengths in Å)
| Complex | Cu-O | Cu-N | Cu-Cl (bridging) | Cu-Cl (apical) |
| 1 | 1.956(5) | 1.956(5) - 2.025(7) | 2.350(2) | 2.849(2) |
| 2 | 1.956(5) | 1.956(5) - 2.006(6) | 2.344(2) | 2.786(2) |
Applications in Drug Development
Dinuclear copper(II) Schiff base complexes have emerged as promising candidates for the development of new therapeutic agents due to their significant biological activities.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of dinuclear copper(II) complexes. These complexes can induce apoptosis in various cancer cell lines, including colon and liver cancer cells.[1][2] The mechanism of action often involves the intrinsic apoptosis pathway.
Key Features of Anticancer Activity:
-
Induction of Apoptosis: These complexes have been shown to trigger programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: They can arrest the cell cycle at different phases, preventing cancer cell proliferation.[9]
-
ROS Generation: The copper(II) center can be reduced to copper(I), leading to the generation of reactive oxygen species (ROS) that cause cellular damage.[2]
-
Mitochondrial Pathway Involvement: The apoptotic process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[1][4]
-
Modulation of Apoptotic Proteins: These complexes can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[10]
Antimicrobial Activity
Dinuclear metal complexes with Schiff base ligands have also shown promising activity against various bacterial and fungal strains. The chelation of the metal ion to the ligand often enhances its antimicrobial properties. This increased lipophilicity facilitates the penetration of the complex through the microbial cell membrane.
Visualization of Mechanism of Action
The following diagrams illustrate the general workflow for the synthesis and a simplified representation of the intrinsic apoptosis pathway induced by these dinuclear copper(II) complexes.
Caption: General workflow for the synthesis of dinuclear copper(II) complexes.
Caption: Simplified intrinsic apoptosis pathway induced by the dinuclear copper(II) complex.
References
- 1. A Schiff Base-Derived Copper (II) Complex Is a Potent Inducer of Apoptosis in Colon Cancer Cells by Activating the Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Study on potential antitumor mechanism of a novel Schiff base copper(II) complex: synthesis, crystal structure, DNA binding, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dinuclear Copper(II) Complexes with Schiff Bases Derived from 2-Hydroxy-5-Methylisophthalaldehyde and Histamine or 2-(2-Aminoethyl)pyridine and Their Application as Magnetic and Fluorescent Materials in Thin Film Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. minarjournal.com [minarjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. The Schiff base hydrazine copper(II) complexes induce apoptosis by P53 overexpression and prevent cell migration through protease-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ternary Dinuclear Copper(II) Complexes of a Reduced Schiff Base Ligand with Diimine Coligands: DNA Binding, Cytotoxic Cell Apoptosis, and Apoptotic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxy-5-methylisophthalaldehyde in Oxidation Catalysis: A Detailed Overview
Introduction:
2-Hydroxy-5-methylisophthalaldehyde is a versatile aromatic dialdehyde that serves as a crucial building block in the synthesis of polydentate Schiff base ligands. These ligands, upon complexation with various transition metals, form stable metal complexes that exhibit a wide range of catalytic activities. In the realm of oxidation catalysis, Schiff base metal complexes derived from 2-Hydroxy-5-methylisophthalaldehyde are of significant interest due to the ability of the coordinated metal center to cycle through different oxidation states, a key requirement for facilitating redox transformations. While direct catalytic applications of 2-Hydroxy-5-methylisophthalaldehyde itself are not prominent, its derivatives in the form of metal complexes have shown potential in catalyzing the oxidation of various organic substrates, including alcohols and alkenes. This document provides detailed application notes and experimental protocols based on studies of structurally similar Schiff base metal complexes, offering a blueprint for researchers and drug development professionals exploring the catalytic potential of 2-Hydroxy-5-methylisophthalaldehyde-based systems.
Catalytic Applications in Alcohol Oxidation
Schiff base complexes of transition metals, particularly copper(II), have demonstrated high efficiency in the catalytic oxidation of alcohols to their corresponding aldehydes or ketones. These transformations are fundamental in organic synthesis, providing access to valuable carbonyl compounds. The catalytic cycle generally involves the coordination of the alcohol to the metal center, followed by a hydrogen abstraction or hydride transfer step, and subsequent release of the oxidized product.
Quantitative Data Summary
The following table summarizes the catalytic performance of a representative aroylhydrazone Schiff base copper(II) complex, structurally similar to those derivable from 2-Hydroxy-5-methylisophthalaldehyde, in the microwave-assisted oxidation of various alcohols.
| Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Time (min) | Power (W) | Temperature (°C) | Conversion (%) |
| 1-Phenylethanol | 0.2 | 2 | 30 | 15 | 100 | 95.3[1][2] |
| Benzhydrol | 0.2 | 2 | 45 | 15 | 100 | 93.5 |
| Cinnamyl alcohol | 0.2 | 2 | 60 | 10 | 80 | 85.2 |
| Cyclohexanol | 0.2 | 2 | 60 | 20 | 120 | 75.4 |
Data adapted from a study on a structurally related aroylhydrazone Cu(II) Schiff base complex.
Experimental Protocols
I. Synthesis of a Representative Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from an aromatic aldehyde and a hydrazide, which is a common method for preparing ligands that can be derived from 2-Hydroxy-5-methylisophthalaldehyde.
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde
-
Amine (e.g., Benzhydrazide)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve 2-Hydroxy-5-methylisophthalaldehyde (1 equivalent) in warm methanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve the desired amine (2 equivalents) in methanol.
-
Slowly add the amine solution to the aldehyde solution with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
The precipitated Schiff base ligand is collected by filtration, washed with cold methanol, and dried under vacuum.
II. Synthesis of the Copper(II)-Schiff Base Complex
Materials:
-
Schiff base ligand (from Protocol I)
-
Copper(II) salt (e.g., CuCl₂·2H₂O)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Suspend the Schiff base ligand (1 equivalent) in methanol in a round-bottom flask.
-
In a separate beaker, dissolve the copper(II) salt (1 equivalent) in a minimal amount of methanol.
-
Add the copper(II) salt solution dropwise to the ligand suspension with vigorous stirring.
-
A color change should be observed, indicating complex formation.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid complex by filtration, wash with methanol, and dry in a desiccator.
III. Catalytic Oxidation of 1-Phenylethanol
This protocol details the microwave-assisted oxidation of 1-phenylethanol to acetophenone using the synthesized Cu(II)-Schiff base complex.
Materials:
-
Cu(II)-Schiff base complex (catalyst)
-
1-Phenylethanol (substrate)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution (oxidant)
-
Microwave reactor vial
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a microwave reactor vial, add 1-phenylethanol (5 mmol).
-
Add the Cu(II)-Schiff base complex (0.2 mol%, 10 µmol).
-
Add tert-butyl hydroperoxide (2 equivalents, 10 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100°C with a power of 15 W for 30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Analyze the organic phase by gas chromatography (GC) to determine the conversion of 1-phenylethanol and the yield of acetophenone.
Visualizations
Ligand Synthesis and Complexation Workflow
References
- 1. Aroylhydrazone Schiff Base Derived Cu(II) and V(V) Complexes: Efficient Catalysts towards Neat Microwave-Assisted Oxidation of Alcohols [mdpi.com]
- 2. Aroylhydrazone Schiff Base Derived Cu(II) and V(V) Complexes: Efficient Catalysts towards Neat Microwave-Assisted Oxidation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxy-5-methylisophthalaldehyde in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a variety of applications, including drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. 2-Hydroxy-5-methylisophthalaldehyde is a functionalized aromatic linker that offers potential for the synthesis of novel MOFs with tailored characteristics. The presence of hydroxyl and aldehyde groups can provide additional coordination sites, post-synthetic modification handles, and specific interactions with guest molecules, such as therapeutic agents.
These application notes provide a comprehensive overview of the potential use of 2-Hydroxy-5-methylisophthalaldehyde as a linker in MOFs, with a focus on drug delivery applications. The protocols and data presented are based on established methodologies for similar functionalized isophthalate-based MOFs and serve as a guide for researchers entering this area.
Key Properties of MOFs with Functionalized Isophthalaldehyde Linkers
The properties of MOFs are highly dependent on the specific combination of the metal node and the organic linker. While specific data for a MOF synthesized with 2-Hydroxy-5-methylisophthalaldehyde is not yet prevalent in published literature, we can extrapolate expected properties based on MOFs constructed from similar linkers like 5-methylisophthalate and other functionalized isophthalic acids.
| Property | Expected Range/Value | Characterization Technique | Significance in Drug Delivery |
| Brunauer-Emmett-Teller (BET) Surface Area | 500 - 2000 m²/g | N₂ Adsorption-Desorption | High surface area allows for high drug loading capacity. |
| Pore Volume | 0.3 - 1.0 cm³/g | N₂ Adsorption-Desorption | Sufficient pore volume is necessary to accommodate drug molecules. |
| Pore Size | 10 - 20 Å | N₂ Adsorption-Desorption | Pore size must be adequate for the encapsulation and controlled release of specific drug molecules. |
| Thermal Stability | 300 - 450 °C | Thermogravimetric Analysis (TGA) | Ensures the integrity of the MOF during storage and potential processing steps. |
| Crystallinity | High | Powder X-ray Diffraction (PXRD) | A crystalline structure is indicative of a well-defined and uniform porous network. |
Note: The values presented in the table are estimations based on analogous MOF structures and should be experimentally verified for any newly synthesized MOF using 2-Hydroxy-5-methylisophthalaldehyde.
Experimental Protocols
Solvothermal Synthesis of a Hypothetical Zn-based MOF using 2-Hydroxy-5-methylisophthalaldehyde (Zn-HMIP-MOF)
This protocol describes a general solvothermal method for the synthesis of a zinc-based MOF using 2-Hydroxy-5-methylisophthalaldehyde as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Hydroxy-5-methylisophthalaldehyde (C₉H₈O₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 2-Hydroxy-5-methylisophthalaldehyde in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial and stir for 30 minutes at room temperature to ensure a homogeneous mixture.
-
Transfer the resulting solution into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C for 72 hours.
-
After 72 hours, cool the autoclave down to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product under vacuum at 80 °C for 12 hours.
dot
Caption: Solvothermal synthesis workflow for Zn-HMIP-MOF.
Characterization of the Synthesized MOF
a) Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Protocol:
-
Grind a small sample of the dried MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan in the 2θ range of 5° to 50° with a step size of 0.02°.
-
b) Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and identify solvent loss and framework decomposition temperatures.
-
Protocol:
-
Place 5-10 mg of the activated MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
c) Nitrogen Adsorption-Desorption Analysis (BET Analysis):
-
Purpose: To determine the surface area and pore characteristics of the MOF.
-
Protocol:
-
Activate the MOF sample by heating under vacuum to remove any guest molecules from the pores. A typical activation condition is 150 °C for 12 hours.
-
Perform nitrogen adsorption-desorption measurements at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the pore size distribution using a suitable model (e.g., Non-Local Density Functional Theory - NLDFT).
-
Drug Loading Protocol: Ibuprofen Encapsulation
This protocol describes a general procedure for loading a model drug, Ibuprofen, into the synthesized MOF.
Materials:
-
Activated Zn-HMIP-MOF
-
Ibuprofen
-
Ethanol (anhydrous)
Procedure:
-
Prepare a solution of Ibuprofen in ethanol (e.g., 10 mg/mL).
-
Add 50 mg of activated Zn-HMIP-MOF to 10 mL of the Ibuprofen solution.
-
Stir the suspension at room temperature for 24 hours in a sealed vial to allow for diffusion of the drug into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Wash the collected solid with fresh ethanol (3 x 5 mL) to remove any surface-adsorbed drug.
-
Dry the Ibuprofen-loaded MOF under vacuum at room temperature.
-
Determine the drug loading content by analyzing the supernatant using UV-Vis spectroscopy at the characteristic wavelength of Ibuprofen (around 222 nm) and comparing it to a standard calibration curve.
dot
Caption: Workflow for Ibuprofen loading into Zn-HMIP-MOF.
Logical Relationships in MOF Design for Drug Delivery
The successful design of a MOF-based drug delivery system relies on the interplay of several key factors. The following diagram illustrates the logical relationships between the MOF components, their resulting properties, and the desired outcomes for drug delivery.
Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methylisophthalaldehyde Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxy-5-methylisophthalaldehyde is a versatile starting material in organic synthesis, primarily utilized for the preparation of Schiff bases and their corresponding metal complexes.[1][2] These products are of significant interest due to their potential applications in various fields, including catalysis, materials science, and pharmaceuticals.[2] Accurate characterization of the reaction products is crucial to confirm their identity, purity, and structural integrity. This document provides detailed application notes and protocols for the most common analytical techniques employed in the characterization of 2-Hydroxy-5-methylisophthalaldehyde reaction products.
Spectroscopic Techniques
Spectroscopic methods are fundamental for the elucidation of the structural features of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of 2-Hydroxy-5-methylisophthalaldehyde derivatives.
Key Applications:
-
Confirmation of the formation of Schiff base linkages through the appearance of imine protons (-CH=N-).
-
Elucidation of the coordination environment in metal complexes.
-
Verification of the overall molecular structure and purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is required. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Data Presentation: Representative NMR Data
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenolic -OH | 10.0 - 14.0 (broad singlet) | - |
| Imine -CH=N- | 8.0 - 9.0 (singlet) | 160 - 170 |
| Aldehyde -CHO | 9.5 - 10.5 (singlet) | 190 - 200 |
| Aromatic C-H | 6.5 - 8.0 (multiplets) | 110 - 150 |
| Methyl -CH₃ | 2.0 - 2.5 (singlet) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Applications:
-
Confirmation of the condensation reaction by observing the disappearance of the aldehyde C=O stretching band and the appearance of the imine C=N stretching band.
-
Monitoring the involvement of the phenolic -OH group in coordination to a metal center.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Data Presentation: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |
| Aldehyde C=O | C=O stretch | 1680 - 1700 |
| Imine C=N | C=N stretch | 1600 - 1650 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and metal complexes.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or DMF) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. Scan a mass range appropriate for the expected molecular weight of the product.
X-ray Crystallography
For crystalline reaction products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are particularly useful for characterizing the thermal stability and decomposition of metal complexes.[3][4]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or platinum pan.[3]
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 30-800 °C).[3]
Data Presentation: Thermal Analysis Data for a Hypothetical Copper Complex
| Technique | Parameter | Value |
| TGA | Onset of Decomposition | 250 °C |
| TGA | Mass Loss at 500 °C | 35% |
| DSC | Melting Point | 210 °C (Endotherm) |
| DSC | Decomposition | >250 °C (Exotherm) |
Elemental Analysis
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized product.
Experimental Protocol:
-
Sample Preparation: Provide a few milligrams of the pure, dry sample.
-
Instrumentation: Use an automated elemental analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases are separated and quantified to determine the elemental composition.
Diagrams
Caption: General experimental workflow for synthesis and characterization.
Caption: Analytical confirmation of Schiff base formation.
References
- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 4. "Synthesis, Characterization and Studying Thermal Analysis for Complexe" by Rasha Khider Hussain Al-Daffay, Abbas Ali Salih Al-Hamdani et al. [bsj.uobaghdad.edu.iq]
Troubleshooting & Optimization
Optimizing reaction conditions for Schiff base condensation with 2-Hydroxy-5-methylisophthalaldehyde
Technical Support Center: Schiff Base Condensation with 2-Hydroxy-5-methylisophthalaldehyde
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in the successful synthesis of Schiff bases using 2-Hydroxy-5-methylisophthalaldehyde.
Frequently Asked Questions (FAQs)
Q1: What makes the reaction with 2-Hydroxy-5-methylisophthalaldehyde unique?
A1: 2-Hydroxy-5-methylisophthalaldehyde is a dialdehyde, meaning it has two aldehyde groups available for reaction. This allows for the formation of larger, potentially macrocyclic Schiff base structures when reacted with primary diamines (in a 1:1 molar ratio) or two separate Schiff base moieties when reacted with monoamines (in a 1:2 molar ratio). The phenolic hydroxyl group can also influence the reactivity of the aldehyde groups and may participate in metal chelation if the Schiff base is used as a ligand.[1]
Q2: My reaction is very slow and the yield is low. What are the most common causes?
A2: Low yields and slow reaction times are typically due to several factors. Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct.[2][3] The presence of water can drive the reaction backward, reducing the yield.[2][3] Additionally, suboptimal pH and insufficient temperature can slow the reaction rate significantly.[2][3][4]
Q3: How do I effectively remove water from the reaction?
A3: To shift the equilibrium toward the product, water must be removed as it forms. Common methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, is highly effective.[2][5]
-
Dehydrating Agents: Adding a drying agent like anhydrous sodium sulfate, magnesium sulfate, or molecular sieves (4 Å) directly to the reaction mixture can sequester the water produced.[2][3][4][6]
Q4: What is the optimal pH for this condensation, and how do I achieve it?
A4: The reaction is best carried out at a mildly acidic pH, typically between 4 and 5.[2] This is because the reaction requires acid catalysis to protonate the carbonyl group, making it more electrophilic, and to facilitate the dehydration of the carbinolamine intermediate.[2][7] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[2][8] A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, is commonly added to achieve the optimal pH.[3][4]
Q5: My product is an oil and won't crystallize. How can I isolate it?
A5: Oily products can be challenging to purify. Here are a few techniques to try:
-
Trituration: Stirring or scratching the oil with a non-polar solvent (e.g., hexane, petroleum ether) can sometimes induce crystallization.[2]
-
Solvent Change for Recrystallization: Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it or adding a non-solvent to precipitate the product.
-
Conversion to a Salt: If the Schiff base is stable in acid, treating it with an acid like HCl in an anhydrous solvent can form a solid salt, which can then be purified by recrystallization.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Water in Reaction | The reaction is reversible and produces water. Ensure anhydrous conditions by using dry solvents and glassware. Actively remove water using a Dean-Stark trap or by adding molecular sieves (4 Å).[2][3] |
| Incorrect pH | The reaction rate is highly pH-dependent.[3] Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (p-TsOH) to maintain a mildly acidic environment (pH 4-5).[2][4] |
| Suboptimal Temperature | Many condensations require heat to proceed at a reasonable rate. Refluxing the reaction mixture in a suitable solvent like ethanol, methanol, or toluene is common.[1][5][6] |
| Impure Reactants | Ensure the 2-Hydroxy-5-methylisophthalaldehyde and the primary amine are pure. Impurities can inhibit the reaction or lead to side products. |
| Steric Hindrance | If using a bulky primary amine, the reaction rate may be significantly slower.[7] Increase the reaction time and/or temperature to overcome this. |
Problem 2: Product Contains Starting Material Impurities
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | The reaction may not have reached equilibrium.[3] Extend the reaction time, increase the temperature, or add a catalyst. Monitor the reaction's progress using Thin Layer Chromatography (TLC). |
| Incorrect Stoichiometry | For reactions with monoamines, ensure a 1:2 molar ratio of dialdehyde to amine. For diamines intended for macrocyclization, use a 1:1 ratio. Using a slight excess (1.1 equivalents) of the amine can help drive the reaction to completion if it's volatile or easily removed.[3] |
| Product Hydrolysis | The Schiff base (imine) bond can be hydrolyzed by water, especially under acidic conditions during workup.[3][9] Minimize contact with aqueous acidic solutions and ensure purification solvents are anhydrous. |
Problem 3: Formation of Side Products (e.g., Polymers)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Stoichiometry | When reacting with diamines, an incorrect ratio can lead to the formation of linear polymers instead of the desired macrocycle.[9] High-dilution conditions are often necessary for macrocyclization to favor intramolecular over intermolecular reactions. |
| Unstable Product | Schiff bases derived from aliphatic amines can be less stable and more prone to polymerization than those from aromatic amines.[2] If possible, purify the product quickly and at lower temperatures. |
Data & Reaction Parameters
The optimal reaction conditions are highly dependent on the specific amine being used. However, the following table summarizes common starting points.
| Parameter | Condition | Rationale & Remarks |
| Solvent | Ethanol, Methanol, Toluene | Ethanol and methanol are common for dissolving reactants and running the reaction at reflux.[6][10] Toluene is excellent for azeotropic water removal with a Dean-Stark trap.[2][6] |
| Catalyst | Glacial Acetic Acid (catalytic) | A few drops can significantly increase the reaction rate by maintaining an optimal pH of 4-5.[2][4] |
| Temperature | Room Temp. to Reflux (~80-120°C) | Many reactions require heating to proceed efficiently.[1][5] Refluxing is a standard condition. |
| Reactant Ratio | 1:2 (Dialdehyde:Monoamine) or 1:1 (Dialdehyde:Diamine) | Stoichiometry is critical. For macrocycles with diamines, high dilution is recommended to prevent polymerization.[1][9] |
| Water Removal | Molecular Sieves or Dean-Stark | Essential for driving the reaction equilibrium towards the product and achieving high yields.[2][3] |
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol provides a general procedure for the condensation of 2-Hydroxy-5-methylisophthalaldehyde with a primary amine.
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde (1 equivalent)
-
Primary Amine (2 equivalents for monoamine; 1 equivalent for diamine)
-
Anhydrous Solvent (e.g., Ethanol or Toluene)
-
Catalyst (e.g., Glacial Acetic Acid)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-Hydroxy-5-methylisophthalaldehyde (1 eq.) in the chosen anhydrous solvent (e.g., 20-30 mL of ethanol).
-
Add the primary amine (2 eq. for monoamine, 1 eq. for diamine) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[4]
-
If using toluene, set up the apparatus with a Dean-Stark trap to remove water azeotropically. If using ethanol, consider adding 4 Å molecular sieves to the flask.[3]
-
Heat the reaction mixture to reflux with constant stirring for the required time (typically 2-8 hours).[11] Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry.[2]
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/trichloromethane mixture).[1]
Visualizations
Below are diagrams illustrating key workflows and concepts for the optimization process.
Caption: Troubleshooting workflow for addressing low Schiff base yield.
Caption: Key parameters influencing the Schiff base condensation reaction.
References
- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalyzed Synthesis of a Schiff Base via C-N Bond Formation: Benzyl Alcohol as Sustainable Surrogates of Aryl Aldehydes [organic-chemistry.org]
- 11. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydroxy-5-methylisophthalaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-5-methylisophthalaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Hydroxy-5-methylisophthalaldehyde, primarily via the Duff reaction.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the Duff reaction for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde are a common issue, as the reaction is often described as generally inefficient.[1] Several factors can contribute to this, and the following steps can be taken to optimize the yield:
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Reagent Stoichiometry: The molar ratio of p-cresol to hexamethylenetetramine (HMTA) is a critical parameter. A molar ratio of 1:2 (p-cresol:HMTA) is often recommended to maximize the yield of the diformylated product.[2] Using an insufficient amount of HMTA may lead to incomplete formylation and a mixture of mono- and di-formylated products.
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Reaction Temperature and Time: The reaction is typically carried out under reflux conditions. A reflux temperature of approximately 120°C for 6 to 8 hours is suggested for optimal results.[2] Shorter reaction times may result in incomplete conversion, while excessively long times or higher temperatures can lead to the formation of resinous byproducts.[3]
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Choice of Acidic Medium: The Duff reaction is conducted in an acidic medium. Glacial acetic acid or glyceroboric acid are commonly used.[2] The acidity of the medium is crucial for the protonation of HMTA, which initiates the formylation process.[1] Some protocols suggest that using trifluoroacetic acid can improve yields, although this may also require adjustments to the work-up procedure.[4]
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Water Content: The presence of water can be detrimental to the Duff reaction, as it can hydrolyze HMTA and reduce its effectiveness.[5] Ensure that all reagents and glassware are anhydrous.
-
Work-up Procedure: Proper work-up is essential to isolate the product effectively. After the reaction, the mixture is typically hydrolyzed with an aqueous acid. The crude product can then be filtered and washed. Inefficient extraction or purification will lead to lower isolated yields.
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer:
The primary side products in the Duff reaction of p-cresol are mono-formylated cresols and polymeric resins.
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Mono-formylated Products: The formation of 2-hydroxy-5-methylbenzaldehyde (mono-formylation) can occur if the reaction conditions are not optimized for diformylation. To favor the desired 2-Hydroxy-5-methylisophthalaldehyde, ensure the recommended 1:2 molar ratio of p-cresol to HMTA and a sufficient reaction time (6-8 hours) are used.[2]
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Polymeric Resins: Phenol-formaldehyde resin formation is a known side reaction in Duff reactions, particularly under strongly acidic conditions and at high temperatures.[3] To minimize polymerization, it is important to carefully control the reaction temperature and avoid prolonged heating.
-
Para-substituted Isomers: While the Duff reaction strongly favors ortho-formylation, trace amounts of para-formylated products may be formed.[1] Purification by recrystallization is usually effective in removing these isomers.
Question 3: The purification of the final product is challenging. What is the recommended procedure?
Answer:
Purification of 2-Hydroxy-5-methylisophthalaldehyde from the crude reaction mixture is crucial for obtaining a high-purity product. The following methods are recommended:
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Filtration and Washing: After the reaction work-up, the crude solid product should be collected by filtration and washed with a suitable solvent, such as cold ethanol, to remove some of the impurities.[2]
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Recrystallization: This is a highly effective method for purifying the final product. A mixture of trichloromethane and ethanol, typically in a 1:5 volume ratio, has been reported to be effective for recrystallization.[2] This process can yield a product with a purity of over 95%.[2]
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Steam Distillation: For the removal of unreacted p-cresol and other volatile impurities, steam distillation of the acidified reaction mixture can be employed.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-Hydroxy-5-methylisophthalaldehyde?
A1: The most established method for synthesizing 2-Hydroxy-5-methylisophthalaldehyde is the Duff reaction, which involves the diformylation of p-cresol using hexamethylenetetramine (HMTA) in an acidic medium.[2]
Q2: What is the mechanism of the Duff reaction in this synthesis?
A2: The mechanism of the Duff reaction begins with the protonation of HMTA in the acidic medium, which then opens to form an electrophilic iminium ion.[1] This ion then attacks the electron-rich aromatic ring of p-cresol at the ortho positions, directed by the hydroxyl group. The resulting intermediate undergoes an intramolecular redox reaction, and subsequent hydrolysis with water under acidic conditions yields the two aldehyde groups.[1][2]
Q3: Are there any alternative methods for this synthesis?
A3: Yes, an alternative route is the oxidation of 2,6-bis(hydroxymethyl)-p-cresol using an oxidizing agent like activated manganese dioxide (MnO₂).[2] The Reimer-Tiemann reaction, which uses chloroform and a strong base, is another general method for the ortho-formylation of phenols, but its specific application to produce 2-Hydroxy-5-methylisophthalaldehyde from p-cresol is less commonly reported and may result in lower yields and a mixture of products.[6][7]
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of 2-Hydroxy-5-methylisophthalaldehyde can be confirmed using various spectroscopic techniques. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]
Data Presentation
Table 1: Summary of Reaction Parameters for the Duff Synthesis of 2-Hydroxy-5-methylisophthalaldehyde
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | p-Cresol | The substrate for diformylation. |
| Formylating Agent | Hexamethylenetetramine (HMTA) | Provides the formyl groups. |
| Molar Ratio (p-cresol:HMTA) | 1:2 | Crucial for achieving diformylation and maximizing yield.[2] |
| Reaction Medium | Glacial Acetic Acid or Glyceroboric Acid | Provides the necessary acidic environment for the reaction.[2] |
| Temperature | Reflux (approx. 120°C) | Ensures a sufficient reaction rate.[2] |
| Reaction Time | 6 - 8 hours | Allows for the completion of the diformylation reaction.[2] |
| Reported Yield | 54% - 60% (industrial scale) | Yields can vary based on specific laboratory conditions.[2] |
Experimental Protocols
Detailed Protocol for the Synthesis of 2-Hydroxy-5-methylisophthalaldehyde via the Duff Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
p-Cresol
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Trichloromethane (Chloroform)
-
Distilled Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
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Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, add p-cresol and HMTA in a 1:2 molar ratio. For example, use 10.8 g (0.1 mol) of p-cresol and 28.0 g (0.2 mol) of HMTA.
-
Addition of Acid: To the flask, add a sufficient amount of glacial acetic acid to dissolve the reactants and act as the reaction medium (e.g., 100 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours.
-
Hydrolysis: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly and carefully add a mixture of concentrated hydrochloric acid and water (e.g., 50 mL of HCl in 150 mL of water) to hydrolyze the intermediate.
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Isolation of Crude Product: Heat the mixture for a short period (e.g., 30 minutes) to ensure complete hydrolysis. A precipitate of the crude product should form upon cooling. Collect the solid by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and some impurities.
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Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot trichloromethane. While the solution is still hot, add ethanol (in a 1:5 volume ratio of trichloromethane to ethanol) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]
Technical Support Center: Purification of 2-Hydroxy-5-methylisophthalaldehyde and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-methylisophthalaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-Hydroxy-5-methylisophthalaldehyde?
A1: The primary purification techniques for 2-Hydroxy-5-methylisophthalaldehyde include recrystallization, column chromatography, and formation of a bisulfite adduct. Recrystallization is often effective for removing minor impurities, with a mixture of trichloromethane and ethanol being a reported solvent system.[1] High-performance liquid chromatography (HPLC) can be used for analysis and preparative separation of impurities.[2] For aldehydes that are difficult to purify otherwise, forming a water-soluble bisulfite adduct allows for extraction of non-aldehyde impurities, followed by regeneration of the pure aldehyde.[3]
Q2: What are the likely impurities in a synthesis of 2-Hydroxy-5-methylisophthalaldehyde?
A2: Common impurities can arise from unreacted starting materials, such as p-cresol and hexamethylenetetramine, or byproducts from the formylation reaction.[1] Over-oxidation of the aldehyde groups can lead to the corresponding carboxylic acid as an impurity. Side reactions may also produce other isomers or polymeric materials.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4] ¹H NMR spectroscopy can also be used to assess purity by integrating the signals of the desired compound against those of any impurities.
Q4: Is 2-Hydroxy-5-methylisophthalaldehyde sensitive to air or light?
A4: Aldehydes can be susceptible to oxidation to carboxylic acids, especially in the presence of air.[3] While specific stability data for 2-Hydroxy-5-methylisophthalaldehyde is not extensively detailed, it is good practice to store the compound under an inert atmosphere, such as nitrogen, and protect it from light to minimize degradation. Some sources suggest it is air sensitive and should be stored under nitrogen.[5]
Troubleshooting Guides
Issue 1: Low yield or no crystal formation during recrystallization.
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Possible Cause 1: Inappropriate solvent system.
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Solution: The choice of solvent is critical. A reported effective system is a mixture of trichloromethane and ethanol in a 1:5 volume ratio.[1] If this is not effective, a systematic solvent screen should be performed. Start with a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. If the compound is too soluble, a second solvent (anti-solvent) in which the compound is insoluble can be added dropwise to induce crystallization.
-
-
Possible Cause 2: Insufficient concentration.
-
Solution: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and attempt to crystallize again.
-
-
Possible Cause 3: Presence of impurities inhibiting crystallization.
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Solution: If the crude material is highly impure, an initial purification step such as a quick filtration through a plug of silica gel might be necessary to remove gross impurities before attempting recrystallization.
-
Issue 2: Purity does not improve after column chromatography.
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Possible Cause 1: Inappropriate solvent system (eluent).
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Solution: The polarity of the eluent may not be optimal for separating your compound from its impurities. A typical starting point for aldehydes on a silica gel column is a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate or diethyl ether.[3] The polarity can be gradually increased. Use TLC to determine the best solvent system that gives good separation between your product and the impurities.
-
-
Possible Cause 2: Compound decomposition on silica gel.
-
Solution: Some aldehydes can be unstable on silica gel.[3] If you observe streaking on TLC or the appearance of new spots, consider deactivating the silica gel with a small amount of a base like triethylamine mixed in the eluent. Alternatively, a different stationary phase like alumina could be tested.
-
-
Possible Cause 3: Column overloading.
-
Solution: Too much crude material on the column will lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Issue 3: Difficulty regenerating the aldehyde from its bisulfite adduct.
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Possible Cause 1: Incomplete hydrolysis of the adduct.
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Solution: The bisulfite adduct is typically cleaved by adding a base, such as a sodium bicarbonate solution, until the evolution of gas ceases.[3] Ensure that the pH of the solution is basic and that the mixture is stirred vigorously for a sufficient amount of time to allow for complete hydrolysis.
-
-
Possible Cause 2: Aldehyde is water-soluble.
-
Solution: If the regenerated aldehyde has some solubility in water, it may not fully separate. After neutralization, extract the aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Experimental Protocols
Protocol 1: Recrystallization of 2-Hydroxy-5-methylisophthalaldehyde
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Dissolution: In a flask, dissolve the crude 2-Hydroxy-5-methylisophthalaldehyde in a minimal amount of a hot 1:5 (v/v) mixture of trichloromethane and ethanol.[1]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum. This method has been reported to yield a purity of over 95%.[1]
Protocol 2: Purification via High-Performance Liquid Chromatography (HPLC)
This protocol is based on an analytical method that can be adapted for preparative separation.[2]
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Column: Newcrom R1 reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]
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Preparation: Dissolve the crude sample in a minimal amount of the mobile phase. Filter the sample through a 0.45 µm filter before injection.
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Injection and Elution: Inject the sample onto the column and elute with the mobile phase. The separation can be run isocratically or with a gradient of acetonitrile.
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Fraction Collection: Collect the fractions corresponding to the peak of the desired compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Solvent/Mobile Phase | Achieved Purity | Reference |
| Recrystallization | Trichloromethane:Ethanol (1:5 v/v) | >95% | [1] |
| HPLC | Acetonitrile, Water, Phosphoric Acid | Analytical Separation | [2] |
Visualizations
Caption: General experimental workflow for the purification of 2-Hydroxy-5-methylisophthalaldehyde.
Caption: Troubleshooting decision tree for low purity after recrystallization.
References
Common side reactions in the synthesis of 2-Hydroxy-5-methylisophthalaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-methylisophthalaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Hydroxy-5-methylisophthalaldehyde?
A1: The two most prevalent methods for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde are the Duff reaction and the Reimer-Tiemann reaction, both typically starting from p-cresol. The Duff reaction involves the formylation of p-cresol using hexamethylenetetramine (HMTA) in an acidic medium.[1][2] The Reimer-Tiemann reaction utilizes chloroform in a basic solution to achieve formylation.[3] Generally, the Duff reaction is considered more efficient for producing the desired diformylated product.[4][5]
Q2: What is the primary side reaction of concern in this synthesis?
A2: The most common side reaction is the incomplete formylation of p-cresol, leading to the formation of the mono-formylated intermediate, 2-hydroxy-5-methylbenzaldehyde. This occurs when only one of the two available ortho positions to the hydroxyl group is formylated. Controlling the reaction stoichiometry and conditions is crucial to maximize the yield of the desired diformylated product.
Q3: How can I favor the formation of the desired diformylated product over the mono-formylated byproduct in the Duff reaction?
A3: To promote diformylation in the Duff reaction, it is essential to use a sufficient excess of the formylating agent. A molar ratio of at least 1:2 of p-cresol to hexamethylenetetramine (HMTA) is recommended.[1] Additionally, ensuring adequate reaction time and maintaining the appropriate temperature are critical factors. An acidic medium, such as acetic acid or trifluoroacetic acid, is also necessary to facilitate the reaction.
Q4: Is the Reimer-Tiemann reaction suitable for producing 2-Hydroxy-5-methylisophthalaldehyde?
A4: While the Reimer-Tiemann reaction can be used for the formylation of phenols, it is generally less efficient for producing 2-Hydroxy-5-methylisophthalaldehyde compared to the Duff reaction. The yields are often lower, and the reaction can be more challenging to control, leading to a mixture of products.[4][6]
Q5: How can the final product be purified from the reaction mixture?
A5: Purification of 2-Hydroxy-5-methylisophthalaldehyde typically involves recrystallization. A common solvent system for recrystallization is a mixture of trichloromethane and ethanol.[1] After the reaction, a workup procedure that includes filtration and washing with a cold solvent like ethanol is performed to isolate the crude product before recrystallization.
Troubleshooting Guides
Issue 1: Low Yield of 2-Hydroxy-5-methylisophthalaldehyde
| Symptom | Possible Cause | Suggested Solution |
| The primary product is the mono-formylated intermediate. | Insufficient amount of formylating agent (HMTA in Duff reaction). | Increase the molar ratio of HMTA to p-cresol to at least 2:1. |
| Inadequate reaction time or temperature. | Ensure the reaction is refluxed for a sufficient duration (e.g., 6-8 hours for the Duff reaction) and at the optimal temperature (around 120°C for the Duff reaction in acetic acid).[1] | |
| Low overall yield of any formylated product. | Poor quality of reagents. | Use fresh, high-purity p-cresol and HMTA. Ensure the acidic medium is of the appropriate concentration. |
| Inefficient workup and purification. | Optimize the filtration and washing steps to minimize product loss. Ensure the recrystallization solvent and conditions are suitable for your product. |
Issue 2: Presence of Multiple Unidentified Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed by TLC or NMR. | Reaction temperature is too high, leading to decomposition or side reactions. | Carefully control the reaction temperature and avoid localized overheating. |
| Presence of impurities in the starting material. | Purify the starting p-cresol before use, for example, by distillation. | |
| For the Reimer-Tiemann reaction, the formation of chlorinated byproducts is possible. | Consider using the Duff reaction for a cleaner product profile. If using the Reimer-Tiemann reaction, carefully control the reaction time and temperature. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Hydroxy-5-methylisophthalaldehyde
| Parameter | Duff Reaction | Reimer-Tiemann Reaction |
| Starting Material | p-Cresol | p-Cresol |
| Formylating Agent | Hexamethylenetetramine (HMTA) | Chloroform (CHCl₃) |
| Reaction Medium | Acidic (e.g., Acetic Acid, Trifluoroacetic Acid) | Basic (e.g., Sodium Hydroxide) |
| Typical Yield | Moderate to good (Industrial yields of 54-60% reported)[1] | Generally low to moderate[6] |
| Primary Side Product | 2-hydroxy-5-methylbenzaldehyde (mono-formylated) | 2-hydroxy-5-methylbenzaldehyde and other isomers |
| Key Advantage | Higher efficiency and better selectivity for diformylation. | Milder temperature conditions may be possible. |
| Key Disadvantage | Requires higher temperatures and longer reaction times. | Lower yields and potential for chlorinated byproducts. |
Experimental Protocols
Duff Reaction Protocol for 2-Hydroxy-5-methylisophthalaldehyde
This protocol is a representative procedure and may require optimization based on laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol and hexamethylenetetramine (HMTA) in a 1:2 molar ratio.
-
Solvent Addition: Add a suitable acidic solvent, such as glacial acetic acid, to the flask.
-
Reaction: Heat the mixture to reflux (approximately 120°C) with continuous stirring for 6-8 hours.
-
Workup: After cooling, the reaction mixture is typically hydrolyzed by the addition of dilute acid. The crude product precipitates and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol. Further purify the product by recrystallization from a mixture of trichloromethane and ethanol.[1]
Mandatory Visualizations
Reaction Pathway for the Duff Synthesis
References
- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. Sciencemadness Discussion Board - Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
How to avoid low yields in macrocyclization reactions involving 2-Hydroxy-5-methylisophthalaldehyde
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing macrocyclization reactions involving 2-Hydroxy-5-methylisophthalaldehyde.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of macrocycles using 2-Hydroxy-5-methylisophthalaldehyde, focusing on improving reaction yields and ensuring product purity.
FAQs
1. Why is my macrocyclization yield low?
Low yields in macrocyclization reactions are a common issue and can be attributed to several factors:
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Competition with Polymerization: The intermolecular reaction of the linear precursors to form polymers is often kinetically favored over the intramolecular cyclization, especially at high concentrations.
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Reversibility of Schiff Base Formation: The formation of the imine bonds in Schiff base macrocycles is a reversible process. The presence of water, a byproduct of the condensation, can hydrolyze the imine bond and shift the equilibrium back towards the starting materials.
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Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the presence of catalysts can significantly impact the reaction outcome.
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Purity of Reactants: Impurities in the 2-Hydroxy-5-methylisophthalaldehyde or the diamine can lead to side reactions and a decrease in the yield of the desired macrocycle.
-
Lack of Pre-organization: The linear precursor may not be in a suitable conformation for cyclization, leading to a high entropic barrier for the ring-closing step.
2. How can I minimize the formation of polymeric side products?
The most effective strategy to favor intramolecular cyclization over intermolecular polymerization is to use high-dilution conditions . This can be achieved by:
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Slow Addition of Reactants: A solution of one or both reactants can be added slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the reactive species low.
-
Large Solvent Volume: Performing the reaction in a large volume of solvent will also keep the concentration of the reactants low.
3. What is the role of a template in these reactions and how do I choose one?
A template, typically a metal ion, can significantly improve the yield of macrocyclization by pre-organizing the linear precursors in a conformation that favors cyclization. The metal ion coordinates to the donor atoms of the reactants, holding them in proximity and facilitating the ring-closing reaction.
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Choice of Template: The choice of the metal ion depends on the specific macrocycle being synthesized. For Schiff base macrocycles derived from 2-Hydroxy-5-methylisophthalaldehyde, transition metal ions like Manganese(II), Zinc(II), and Cadmium(II) have been used to successfully synthesize macrocyclic complexes.[1] The geometry and coordination number of the metal ion will influence the size and conformation of the resulting macrocycle.
4. How do I remove water from the reaction to improve yield?
To drive the equilibrium towards the formation of the Schiff base macrocycle, it is crucial to remove the water produced during the reaction. This can be accomplished by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a common method.
-
Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), directly to the reaction mixture can effectively remove water.
5. The product of my reaction is an oil and is difficult to purify. What can I do?
Oily products can be challenging to handle. Here are a few techniques to try:
-
Trituration: Attempt to induce crystallization by stirring or scratching the oil with a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether).
-
Solvent Exchange: Dissolve the oil in a small amount of a good solvent and then slowly add a poor solvent to precipitate the product.
-
Column Chromatography: If other methods fail, purification by column chromatography on silica gel or alumina may be necessary.
Data Presentation
The following table summarizes representative yields for [2+2] macrocyclization reactions involving a dialdehyde and a diamine, providing a benchmark for what can be achieved under optimized conditions.
| Dialdehyde | Diamine | Stoichiometry (Aldehyde:Amine) | Solvent | Conditions | Yield (%) | Reference |
| 2-Hydroxy-5-methylisophthalaldehyde | o-phenylenediamine | 1:1 | Methanol | Reflux, 2h | 50 | [2] |
| Glutaraldehyde | Dihydrazide of isophthalic acid | 1:1 | DMF | Reflux, 5h, HCl (cat.) | Good | [3] |
| 1,6-bis(2-formylphenyl)hexane | Dihydrazide of terephthalic acid | 1:1 | DMF | Reflux, 5h, HCl (cat.) | 82 | [3] |
Experimental Protocols
[2+2] Macrocyclization of 2-Hydroxy-5-methylisophthalaldehyde with o-Phenylenediamine [2]
This protocol describes the synthesis of a macrocyclic Schiff base from 2-Hydroxy-5-methylisophthalaldehyde and o-phenylenediamine.
Materials:
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2-Hydroxy-5-methylisophthalaldehyde (0.1636 g, 0.001 mol)
-
o-phenylenediamine (0.1083 g, 0.001 mol)
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Methanol (50 cm³)
Procedure:
-
Dissolve o-phenylenediamine (0.1083 g) in 50 cm³ of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add 2-Hydroxy-5-methylisophthalaldehyde (0.1636 g) to the solution.
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Heat the reaction mixture to reflux and maintain for 2 hours.
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After 2 hours, stop heating and allow the mixture to cool to room temperature.
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The product will precipitate out of the solution. Collect the solid product by filtration.
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Dry the product in the air.
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The reported yield for this procedure is 50%.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting low yields in macrocyclization reactions involving 2-Hydroxy-5-methylisophthalaldehyde.
Caption: Troubleshooting workflow for low yields.
References
- 1. Synthesis, characterization and theoretical calculations of some Mn(II), Zn(II) and Cd(II) macrocyclic Schiff base complexes containing 2-hydroxy-5-methylisophthaldehyde [chemistry.semnan.ac.ir]
- 2. Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Technical Support Center: Regioselectivity in Reactions with Substituted Isophthalaldehydes
Welcome to the technical support center for troubleshooting regioselectivity in reactions involving substituted isophthalaldehydes. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions with substituted isophthalaldehydes?
A1: The regioselectivity of reactions with substituted isophthalaldehydes is primarily governed by a combination of steric and electronic effects.[1][2][3][4][5]
-
Electronic Effects: The nature of the substituent on the aromatic ring significantly influences the electrophilicity of the two aldehyde groups. Electron-withdrawing groups (EWGs) increase the reactivity of the closer aldehyde group towards nucleophiles, while electron-donating groups (EDGs) decrease it.
-
Steric Hindrance: Bulky substituents on the aromatic ring can physically obstruct the approach of a reagent to the adjacent aldehyde group, favoring reaction at the more accessible, distal aldehyde.[1]
-
Reaction Conditions: The choice of reagents, solvent, and temperature can alter the balance between electronic and steric control, thereby influencing the regioselectivity.[6][7]
-
Protecting Groups: The use of protecting groups can temporarily block one aldehyde group, allowing for selective reaction at the other.[8][9][10][11][12]
Q2: How can I selectively reduce only one aldehyde group in a substituted isophthalaldehyde?
A2: Achieving selective mono-reduction can be challenging but is feasible using several strategies.
-
Enzymatic Reduction: Certain enzymes can exhibit high regioselectivity. For instance, some studies have shown that whole-cell biocatalysts, such as E. coli JM109, can selectively reduce one aldehyde group.[13] It has been noted that with isophthalaldehyde, the reduction occurs in two distinct stages, allowing for the isolation of the mono-alcohol.[13]
-
Chemoselective Reducing Agents: Employing mild and sterically hindered reducing agents can favor the reduction of the more reactive or less sterically hindered aldehyde.[14][15][16][17] Reagents like sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride have been developed for the selective reduction of aldehydes in the presence of other reducible functional groups.[14]
-
Protecting Group Strategy: One of the most reliable methods is to selectively protect one aldehyde group as an acetal, perform the reduction on the unprotected aldehyde, and then deprotect the first group.[12]
Q3: I am observing poor regioselectivity in a Wittig reaction with a substituted isophthalaldehyde. What can I do to improve it?
A3: Poor regioselectivity in a Wittig reaction often stems from the similar reactivity of the two aldehyde groups.[18][19][20] Here’s how you can troubleshoot this:
-
Ylide Stability: The nature of the ylide is crucial. Stabilized ylides are less reactive and can exhibit greater selectivity towards the more electronically activated or less sterically hindered aldehyde group.[21][22] In contrast, non-stabilized ylides are more reactive and may show lower selectivity.[21][22]
-
Reaction Conditions: Modifying reaction conditions such as temperature and solvent can influence the selectivity. Running the reaction at a lower temperature may enhance the subtle differences in reactivity between the two aldehyde groups.
-
Protecting Groups: As with other reactions, protecting one aldehyde group is a robust strategy to ensure the reaction occurs at the desired position.[8][9]
Q4: Can I achieve regioselective oxidation of one aldehyde group to a carboxylic acid?
A4: Yes, selective oxidation is possible, though it requires careful control of reaction conditions.
-
Selective Oxidation Methods: A variety of methods exist for the selective oxidation of aldehydes.[23][24][25][26] The choice of oxidant is critical. Milder oxidants are more likely to differentiate between the two aldehyde groups based on their electronic and steric environments.
-
Protecting Group Strategy: This remains a highly effective method. Protect one aldehyde, oxidize the other to a carboxylic acid, and then deprotect.
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Symptoms:
-
Formation of a mixture of products where the nucleophile has added to both aldehyde groups.
-
Low yield of the desired mono-adduct.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Similar Reactivity of Aldehyde Groups | The electronic and steric differences between the two aldehyde groups may not be significant enough for the reagent to distinguish between them.[27][28][29] | 1. Use of a Bulky Nucleophile: Employ a sterically demanding nucleophile that will preferentially attack the less hindered aldehyde. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -78 °C) to amplify small differences in activation energy. 3. Protecting Group Strategy: Protect one aldehyde group, typically as an acetal, before introducing the nucleophile. |
| Reactive Reagent | Highly reactive nucleophiles like Grignard or organolithium reagents may not be selective.[27][28][29][30][31] | 1. Use a Less Reactive Organometallic Reagent: Consider using an organozinc or organocuprate reagent, which are generally less reactive and can offer higher selectivity. |
Workflow for Troubleshooting Poor Regioselectivity in Nucleophilic Addition:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Difficulty in Achieving Selective Knoevenagel Condensation
Symptoms:
-
Reaction occurs at both aldehyde positions, leading to a di-substituted product.
-
Low yield of the desired mono-condensation product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| High Reactivity of Active Methylene Compound | The active methylene compound is too reactive and does not differentiate between the two aldehyde groups.[32][33][34][35][36] | 1. Modify the Active Methylene Compound: Use a less acidic or more sterically hindered active methylene compound. 2. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the isophthalaldehyde relative to the active methylene compound to favor mono-addition. |
| Reaction Conditions | The catalyst or solvent system may be promoting reaction at both sites.[32][33][34] | 1. Catalyst Screening: Test different catalysts (e.g., milder bases like piperidine vs. stronger bases). 2. Solvent Effects: Investigate the effect of different solvents on the reaction's regioselectivity. |
Logical Flow for Optimizing Knoevenagel Condensation:
Caption: Optimization of Knoevenagel condensation.
Experimental Protocols
Protocol 1: Selective Mono-acetal Protection of a Substituted Isophthalaldehyde
This protocol describes a general procedure for the selective protection of one aldehyde group.
Materials:
-
Substituted isophthalaldehyde
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the substituted isophthalaldehyde and toluene.
-
Add 1.1 equivalents of ethylene glycol and a catalytic amount of p-TSA.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete when the starting material is consumed, and the mono-protected product is the major spot.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-acetal.
Protocol 2: Regioselective Reduction of a Mono-Protected Isophthalaldehyde
Materials:
-
Mono-protected substituted isophthalaldehyde
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the mono-protected isophthalaldehyde in a mixture of methanol and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water.
-
Extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-reduced product.
This technical support guide provides a starting point for troubleshooting regioselectivity issues. The principles of steric and electronic control, along with the strategic use of protecting groups, are fundamental to achieving the desired outcome in reactions with substituted isophthalaldehydes.
References
- 1. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Protective Groups [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. jocpr.com [jocpr.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoselective Reduction of Aldehydes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Wittig Reaction [organic-chemistry.org]
- 22. quora.com [quora.com]
- 23. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 24. First achieving highly selective oxidation of aliphatic alcohols to aldehydes over photocatalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. Grignard Reaction [organic-chemistry.org]
- 29. leah4sci.com [leah4sci.com]
- 30. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. pure.tue.nl [pure.tue.nl]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with 2-Hydroxy-5-methylisophthalaldehyde-based Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with metal complexes derived from 2-Hydroxy-5-methylisophthalaldehyde.
FAQs: Understanding and Addressing Poor Solubility
Q1: Why are my 2-Hydroxy-5-methylisophthalaldehyde-based metal complexes poorly soluble?
A1: 2-Hydroxy-5-methylisophthalaldehyde itself is soluble in organic solvents but insoluble in water.[1] Metal complexes derived from this ligand, often through Schiff base formation, can exhibit poor solubility due to a combination of factors including strong intermolecular forces, crystal lattice energy, and the overall hydrophobic nature of the complex. The insolubility is particularly common in aqueous solutions and non-polar organic solvents. Many Schiff base complexes are found to be soluble in polar aprotic solvents like DMSO and DMF, but only slightly soluble or insoluble in water, methanol, and other common organic solvents.
Q2: What are the initial steps to troubleshoot the solubility of a new metal complex?
A2: A systematic approach is crucial. Start by testing the solubility in a range of solvents with varying polarities. It is recommended to begin with common laboratory solvents and then move to more specialized systems if needed. A general screening should include water, ethanol, methanol, acetone, acetonitrile, dichloromethane, chloroform, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Sonication and gentle heating can be employed to aid dissolution, but be cautious of potential degradation at elevated temperatures.
Q3: How does pH influence the solubility of these metal complexes?
A3: The phenolic hydroxyl group in the 2-Hydroxy-5-methylisophthalaldehyde ligand is weakly acidic.[2] Therefore, the pH of the solution can significantly impact the solubility of the resulting metal complexes. In basic solutions, the phenolic proton can be removed, leading to the formation of a more polar phenolate species which can increase aqueous solubility. Conversely, in acidic solutions, protonation of basic sites on the ligand (e.g., imine nitrogens in Schiff base complexes) can also enhance solubility. However, extreme pH values may lead to the degradation of the complex. It is advisable to perform solubility tests across a range of pH values to determine the optimal conditions.[2][3]
Q4: Can I use co-solvents to improve the solubility of my complex for biological assays?
A4: Yes, using co-solvents is a common and effective strategy. A small amount of a water-miscible organic solvent, in which the complex is soluble (like DMSO or DMF), can be used to first dissolve the compound. This stock solution is then added to the aqueous biological media. It is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid toxicity to cells or interference with the assay.
Q5: What are some advanced techniques to consider if simple solvent systems fail?
A5: For particularly challenging complexes, several advanced formulation strategies can be employed. These include:
-
Solid Dispersions: Dispersing the metal complex in a water-soluble polymer matrix (e.g., PVP, PEG) can enhance its dissolution rate.[4][5][6]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range through techniques like nano-precipitation can significantly increase the surface area and, consequently, the dissolution rate.[7][8]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic metal complex within the cavity of a cyclodextrin molecule can dramatically improve its aqueous solubility.[9]
Troubleshooting Guides
Problem 1: My metal complex precipitates out of solution during my biological assay.
Possible Causes:
-
The aqueous buffer is a poor solvent for your complex.
-
The concentration of the complex exceeds its solubility limit in the final assay medium.
-
The small amount of organic co-solvent used to dissolve the complex is not sufficient to maintain its solubility upon dilution in the aqueous buffer.
Solutions:
| Solution | Description | Pros | Cons |
| Optimize Co-solvent System | Dissolve the complex in a minimum volume of a biocompatible organic solvent like DMSO or DMF and then add it to the assay buffer. | Simple and quick to implement. | The final concentration of the organic solvent must be carefully controlled to avoid toxicity. |
| pH Adjustment | Investigate the effect of pH on the solubility of your complex. A slight adjustment of the buffer pH (if permissible for the assay) might keep the complex in solution.[2][3] | Can be a very effective and simple method. | The optimal pH for solubility may not be compatible with the experimental conditions of the biological assay. |
| Use of Surfactants | Add a small amount of a non-ionic surfactant (e.g., Tween 80, Pluronic F-127) to the assay medium to help solubilize the complex. | Can significantly increase solubility. | Surfactants may interfere with certain biological assays. |
| Cyclodextrin Complexation | Pre-formulate the metal complex as an inclusion complex with a cyclodextrin to enhance its aqueous solubility. | Can lead to a substantial increase in aqueous solubility. | Requires additional formulation steps. |
Problem 2: I am unable to obtain a sufficiently concentrated solution of my metal complex for characterization (e.g., NMR, X-ray crystallography).
Possible Causes:
-
The complex has very low intrinsic solubility in all common solvents.
-
The crystalline nature of the complex makes it difficult to dissolve.
Solutions:
| Solution | Description | Pros | Cons |
| Solvent Screening with Heating | Systematically test a wider range of solvents, including high-boiling point polar aprotic solvents like DMSO, DMF, and NMP. Gentle heating can be applied to facilitate dissolution. | May identify a suitable solvent for characterization. | Heating can sometimes lead to decomposition of the complex. |
| Mixed Solvent Systems | Use a mixture of solvents. For example, a small amount of a highly polar solvent might disrupt the crystal lattice enough to allow dissolution in a less polar co-solvent. | Can provide fine-tuned solvent properties. | Finding the optimal solvent ratio can be time-consuming. |
| Solid-State NMR | If obtaining a solution for liquid-state NMR is not feasible, solid-state NMR can provide valuable structural information directly on the powdered sample.[10] | Bypasses the need for dissolution. | Provides different and sometimes less detailed structural information compared to liquid-state NMR. |
| Single Crystal Growth | For X-ray crystallography, focus on techniques to grow single crystals directly from a dilute solution, such as slow evaporation or vapor diffusion, rather than trying to dissolve a large amount of the bulk material. | Can yield high-quality structural data. | Growing suitable single crystals can be challenging and time-consuming. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for 2-Hydroxy-5-methylisophthalaldehyde-based metal complexes in the public domain, the following table provides a qualitative summary based on general observations for analogous Schiff base metal complexes.
| Solvent | Relative Solubility | Notes |
| Water | Insoluble | The parent ligand is insoluble in water.[1] Metal complexes are generally also insoluble. |
| Ethanol / Methanol | Sparingly Soluble to Insoluble | Solubility can vary depending on the specific complex. |
| Acetone / Acetonitrile | Sparingly Soluble | Often used in synthesis as a reaction medium, but solubility of the final product can be limited. |
| Dichloromethane / Chloroform | Sparingly Soluble to Insoluble | Generally poor solvents for these types of polar complexes. |
| Tetrahydrofuran (THF) | Sparingly Soluble | Can be a suitable solvent for some related complexes. |
| Dimethylformamide (DMF) | Soluble | A good solvent for many Schiff base metal complexes. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Often the solvent of choice for dissolving poorly soluble metal complexes for biological testing and some characterization.[11] |
Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins
This protocol, based on the Higuchi and Connors method, is used to determine the effect of a cyclodextrin on the aqueous solubility of a metal complex.
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde-based metal complex
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Distilled water
-
Shaker or magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of the finely powdered metal complex to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the suspensions through a 0.45 µm syringe filter to remove the undissolved complex.
-
Dilute the filtrate with a suitable solvent (if necessary) and determine the concentration of the dissolved metal complex using UV-Vis spectrophotometry by measuring the absorbance at its λmax.
-
Plot the concentration of the dissolved metal complex against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the inclusion complex.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate of a metal complex by dispersing it in a hydrophilic polymer matrix.[4][6][12]
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde-based metal complex
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000)
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture in which both the complex and polymer are soluble)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve the metal complex and the polymer (e.g., in a 1:1, 1:5, or 1:10 weight ratio) in the chosen organic solvent.
-
Ensure complete dissolution of both components to achieve a homogeneous solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
The powdered solid dispersion can then be used for dissolution studies and compared to the dissolution of the pure metal complex.
Visualizations
Caption: A decision-making workflow for tackling solubility challenges.
Caption: Strategies to enhance the dissolution of poorly soluble complexes.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. ijrar.org [ijrar.org]
- 6. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of flash nanoprecipitation to fabricate poorly water-soluble drug nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies [beilstein-journals.org]
- 10. Solid-state NMR spectroscopy: an advancing tool to analyse the structure and properties of metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the decomposition of 2-Hydroxy-5-methylisophthalaldehyde during storage
Welcome to the Technical Support Center for 2-Hydroxy-5-methylisophthalaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.
Troubleshooting Guides
Issue 1: Visible Change in Appearance of the Compound During Storage
Question: My 2-Hydroxy-5-methylisophthalaldehyde, which was initially a light yellow powder, has turned brownish and appears clumpy. What could be the cause and how can I prevent this?
Answer:
This change in appearance is a common indicator of product degradation, likely due to improper storage conditions. 2-Hydroxy-5-methylisophthalaldehyde is sensitive to atmospheric conditions, particularly oxygen and moisture.
Possible Causes and Solutions:
| Possible Cause | Explanation | Preventative Measures |
| Oxidation | The aldehyde functional groups are susceptible to oxidation, which can be initiated by exposure to air (oxygen). This can lead to the formation of carboxylic acid impurities, often resulting in a color change. | Store the compound under an inert atmosphere such as nitrogen or argon. Use airtight containers with secure seals. For long-term storage, consider sealing in ampoules under vacuum or inert gas. |
| Moisture Absorption (Hygroscopicity) | The compound may absorb moisture from the air, leading to clumping and potentially facilitating degradation reactions. | Store in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). Ensure the container is tightly sealed immediately after use. |
| Light Exposure | Photochemical degradation can occur upon exposure to light, leading to the formation of colored impurities. | Store the compound in an amber or opaque container to protect it from light. Keep the container in a dark place, such as a cabinet or drawer. |
| Elevated Temperature | Higher temperatures can accelerate the rate of all degradation pathways. | Store the compound in a cool environment, as recommended on the product's certificate of analysis. Refrigeration or freezing may be appropriate, but ensure the container is brought to room temperature before opening to prevent condensation. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing visible degradation of 2-Hydroxy-5-methylisophthalaldehyde.
Issue 2: Inconsistent Experimental Results
Question: I am observing variability in my reaction yields and analytical results when using 2-Hydroxy-5-methylisophthalaldehyde from a previously opened bottle. What could be the problem?
Answer:
Inconsistent results are often a consequence of using a partially degraded starting material. The presence of impurities can interfere with your reactions or analytical measurements.
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the purity of your current stock of 2-Hydroxy-5-methylisophthalaldehyde. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended.
-
Identify Potential Degradants: The primary degradation pathway is likely the oxidation of one or both aldehyde groups to form the corresponding carboxylic acids:
-
2-Hydroxy-5-methyl-3-formylbenzoic acid
-
2-Hydroxy-5-methylisophthalic acid
-
-
Perform a Forced Degradation Study: To confirm if your analytical method can detect these potential degradants, you can perform a forced degradation study on a small sample of your compound. This involves subjecting the material to stress conditions to intentionally induce degradation.
Experimental Protocol: Forced Degradation Study
This study will help in identifying potential degradation products and verifying that your analytical method can separate them from the parent compound.
| Stress Condition | Methodology | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis. | Unlikely to be a major pathway for this specific molecule, but should be tested. |
| Base Hydrolysis | Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before analysis. | Cannizzaro reaction is a possibility for aromatic aldehydes lacking an alpha-hydrogen, though less common under these conditions. |
| Oxidation | Dissolve 10 mg of the compound in 10 mL of methanol. Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. | Oxidation of aldehyde groups to carboxylic acids. |
| Thermal Degradation | Place 10 mg of the solid compound in an oven at 70°C for 48 hours. | General decomposition. |
| Photodegradation | Expose a solution of the compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours. | Photochemically induced degradation. |
Workflow for Investigating Inconsistent Results:
Caption: Workflow for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Hydroxy-5-methylisophthalaldehyde?
A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment. It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For highly sensitive applications, storing in a desiccator within a refrigerator is recommended.
Q2: How can I handle this compound to minimize exposure to air?
A2: Handling should be performed in an inert atmosphere glovebox. If a glovebox is not available, use Schlenk line techniques. For weighing and transferring small amounts, do so quickly and in a low-humidity environment. After use, flush the headspace of the container with an inert gas before re-sealing.
Q3: What are the likely degradation products I should look for?
A3: The most probable degradation products are the oxidation products of the aldehyde groups. The primary species to monitor for are 2-Hydroxy-5-methyl-3-formylbenzoic acid and 2-Hydroxy-5-methylisophthalic acid .
Potential Degradation Pathway:
Scaling up the synthesis of 2-Hydroxy-5-methylisophthalaldehyde for industrial applications
Technical Support Center: Industrial Synthesis of 2-Hydroxy-5-methylisophthalaldehyde
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-methylisophthalaldehyde. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate the scaling up of this process for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for synthesizing 2-Hydroxy-5-methylisophthalaldehyde on a larger scale? A1: The primary and most established method for synthesizing 2-Hydroxy-5-methylisophthalaldehyde is through the Duff reaction, which involves the formylation of p-cresol using hexamethylenetetramine (HMTA).[1][2][3][4] This method is generally preferred for its operational simplicity and use of readily available reagents.[5]
Q2: What are the key starting materials and reagents for this synthesis? A2: The key materials are p-cresol as the aromatic substrate and hexamethylenetetramine (HMTA) as the formylating agent.[1] The reaction is typically carried out in an acidic medium, followed by hydrolysis.[5]
Q3: What are the typical reaction conditions for the Duff reaction in this synthesis? A3: Key parameters include a 1:2 molar ratio of p-cresol to HMTA, a reflux temperature of approximately 120°C, and a reaction time of 6 to 8 hours to maximize the yield.[1]
Q4: How can the identity and purity of the final product be confirmed? A4: The structure of 2-Hydroxy-5-methylisophthalaldehyde is typically confirmed using spectroscopic methods such as 1H and 13C NMR.[1][2][3] Purity can be assessed using techniques like Thin Layer Chromatography (TLC) to identify the number of components in a sample and by measuring the melting point, which should be sharp and within the range of 128-130°C for the pure compound.[3][6]
Q5: What are the primary industrial applications of 2-Hydroxy-5-methylisophthalaldehyde? A5: It is an important raw material for the synthesis of various binucleating Schiff base ligands, which are used to create diverse molecular architectures with tailored coordination properties for metal complexes.[1][2] It is also used as a building block in the synthesis of pharmaceuticals, dyes, and chiral calixsalen macrocycles.[2][3][7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification processes.
Q1: My reaction yield is significantly lower than expected. What are the possible causes and solutions? A1: Low yields in the Duff reaction can be a common issue.[4]
-
Cause: Incorrect stoichiometry of reactants.
-
Solution: Ensure an optimal molar ratio of 1:2 (p-cresol:HMTA) is used to drive the reaction towards completion and maximize formylation.[1]
-
Cause: Insufficient reaction temperature or time.
-
Solution: The reaction should be maintained at a reflux temperature of around 120°C for a minimum of 6 to 8 hours.[1] Monitor the reaction's progress using TLC to determine the optimal endpoint.
-
Cause: Inefficient hydrolysis.
-
Solution: After the initial reaction, ensure complete hydrolysis by treating the reaction mixture with acid to liberate the aldehyde from the intermediate complex.[4]
Q2: The final product appears oily or has a broad, low melting point. What does this indicate? A2: An oily appearance or a broad melting point range strongly suggests the presence of impurities.[6] Common impurities include unreacted p-cresol, isomeric byproducts, or residual solvents.[6]
-
Solution: First, assess the product's purity using TLC. If multiple spots are visible, purification is necessary. Recrystallization is often effective if the impurities have different polarities than the product.[6] If impurities are structurally similar (e.g., isomers), column chromatography will be required for effective separation.[6]
Q3: My TLC plate shows multiple spots after running the crude product. How should I proceed with purification? A3: Multiple spots confirm an impure sample.
-
Identification: Spot the crude product alongside the p-cresol starting material on the same TLC plate to identify any unreacted substrate.
-
Purification Strategy:
-
Recrystallization: This is the preferred method if there is one major product spot and minor impurity spots with significantly different Rf values.[6]
-
Column Chromatography: This method is necessary if the TLC shows multiple spots with close Rf values, which often indicates the presence of isomeric byproducts that are difficult to separate by recrystallization alone.[6]
-
Q4: I'm having trouble with recrystallization; the product is "oiling out" instead of forming crystals. What should I do? A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or the solution is supersaturated.
-
Solution 1 - Slow Cooling: Re-heat the solution to dissolve the oil completely. If needed, add a small amount of the "good" solvent (in which the compound is more soluble) to ensure everything is dissolved. Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[6]
-
Solution 2 - Adjust Solvent System: The chosen solvent mixture may be inappropriate. A common and effective system for this compound is a mixture of toluene (dissolves the compound when hot) and petroleum ether or hexane (an anti-solvent).[6] The key is to add the anti-solvent to the hot solution dropwise until faint cloudiness appears, then reheat for clarity before slow cooling.
Data Presentation
Table 1: Key Synthesis Parameters (Duff Reaction)
| Parameter | Recommended Condition | Purpose | Expected Purity |
| Starting Material | p-Cresol | Aromatic substrate | >98% |
| Formylating Agent | Hexamethylenetetramine (HMTA) | Formyl carbon source | >99% |
| Molar Ratio (p-cresol:HMTA) | 1:2 | Ensures complete diformylation at ortho positions | >95% (crude) |
| Temperature | Reflux (~120 °C) | Provides activation energy for the reaction | - |
| Reaction Time | 6 - 8 hours | Allows the reaction to proceed to completion | - |
| Post-Reaction Step | Acid Hydrolysis | Liberates the final aldehyde product | - |
Table 2: Physicochemical Properties of 2-Hydroxy-5-methylisophthalaldehyde
| Property | Value | Reference |
| CAS Number | 7310-95-4 | [8][9] |
| Molecular Formula | C₉H₈O₃ | [7][8][9] |
| Molecular Weight | 164.16 g/mol | [3][8][9] |
| Appearance | White to yellow/orange crystalline solid | [7] |
| Melting Point | 128-130 °C | [3] |
| Solubility | Soluble in organic solvents; insoluble in water | [7] |
Table 3: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Fast, economical, good for removing dissimilar impurities. | Ineffective for separating isomers; risk of "oiling out".[6] |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers.[6] | More time-consuming, requires large solvent volumes, potential for product loss on the column.[6] |
Experimental Protocols
Protocol 1: Synthesis via Duff Reaction
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol and hexamethylenetetramine (HMTA) in a 1:2 molar ratio.
-
Reaction: Add an appropriate acidic solvent (e.g., trifluoroacetic acid or glacial acetic acid). Heat the mixture to reflux at approximately 120°C.[1]
-
Monitoring: Maintain reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by periodically taking samples and analyzing them with TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Hydrolysis: After the reaction is complete (as indicated by the consumption of p-cresol), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water and add a mineral acid (e.g., H₂SO₄) to hydrolyze the intermediate.
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual acid and inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot toluene.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot, clear solution, slowly add warm petroleum ether dropwise while swirling until the solution becomes faintly and persistently cloudy.[6]
-
Clarification: Add a few drops of hot toluene to re-dissolve the precipitate and obtain a clear solution.[6]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.[6]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold petroleum ether to remove soluble impurities and dry them under vacuum.[6]
Visualizations
References
- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 2. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4 [chemicalbook.com]
- 3. 2-ヒドロキシ-5-メチル-1,3-ベンゼンジカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]
- 9. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 2-Hydroxy-5-methylisophthalaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-methylisophthalaldehyde. The focus is on catalyst selection and reaction optimization for common synthetic transformations involving this versatile dialdehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-Hydroxy-5-methylisophthalaldehyde in synthesis?
2-Hydroxy-5-methylisophthalaldehyde is a key building block primarily used for the synthesis of Schiff base ligands.[1] These ligands, characterized by the presence of an imine or azomethine group (-C=N-), are formed through a condensation reaction between the aldehyde groups of the molecule and primary amines. The resulting Schiff bases can then be complexed with various metal ions to create metal-Schiff base complexes, which have significant applications as catalysts in a range of organic transformations, including oxidation, hydrolysis, and polymerization reactions.[1]
Q2: What types of catalysts are typically used for reactions involving 2-Hydroxy-5-methylisophthalaldehyde?
The most common reactions with 2-Hydroxy-5-methylisophthalaldehyde are Schiff base condensations. These reactions are often catalyzed by acids. A catalytic amount of a weak acid, such as glacial acetic acid, is frequently added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. In some cases, base catalysts can also be employed.
For the synthesis of 2-Hydroxy-5-methylisophthalaldehyde itself, the Duff reaction is a common method, which involves the formylation of p-cresol using hexamethylenetetramine (HMTA) in an acidic medium like glyceroboric acid.[2]
Q3: How do I choose the appropriate catalyst for my Schiff base condensation reaction?
The choice of catalyst depends on the specific substrates and desired reaction conditions. For most Schiff base formations with 2-Hydroxy-5-methylisophthalaldehyde, a catalytic amount of a weak acid like acetic acid is a good starting point.[3] The optimal pH is typically mildly acidic to facilitate the dehydration step without excessively protonating the amine nucleophile, which would render it unreactive.
Q4: Can the Schiff base ligands derived from 2-Hydroxy-5-methylisophthalaldehyde be used to prepare catalysts for other reactions?
Yes, the Schiff base ligands synthesized from 2-Hydroxy-5-methylisophthalaldehyde are excellent precursors for a variety of metal complexes that exhibit catalytic activity. Copper(II)-Schiff base complexes, for instance, are known to be effective catalysts for the oxidation of alcohols.[4][5][6] The catalytic activity stems from the ability of the metal center to cycle through different oxidation states.[1]
Troubleshooting Guides
Troubleshooting Schiff Base Synthesis with 2-Hydroxy-5-methylisophthalaldehyde
This guide addresses common issues encountered during the synthesis of Schiff bases from 2-Hydroxy-5-methylisophthalaldehyde.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | The formation of Schiff bases is a reversible reaction that produces water. To drive the equilibrium towards the product, remove water as it is formed using a Dean-Stark apparatus, or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Incorrect stoichiometry. | Ensure an accurate 1:2 molar ratio of 2-Hydroxy-5-methylisophthalaldehyde to the primary amine. Using a slight excess of the more volatile amine can sometimes improve the yield. | |
| Suboptimal pH. | The reaction is sensitive to pH. If the reaction is slow, add a few drops of a weak acid catalyst like glacial acetic acid. Avoid strong acids, which can fully protonate the amine, making it non-nucleophilic.[3] | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction temperature or extending the reaction time. | |
| Product is Impure (contains starting materials) | Incomplete reaction. | As with low yield, drive the reaction to completion by removing water or optimizing the stoichiometry and catalyst concentration. |
| Inefficient purification. | Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purifying Schiff bases. Ensure the product is fully dissolved at an elevated temperature and allowed to crystallize slowly upon cooling. | |
| Product Decomposes During or After Synthesis | Hydrolysis of the imine bond. | Schiff bases can be susceptible to hydrolysis, especially in the presence of acid and water. During workup, minimize contact with aqueous acidic solutions. Store the final product under anhydrous conditions. |
| Thermal instability. | Avoid excessively high temperatures during the reaction and purification steps. Determine the melting point of your product to assess its thermal stability. |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from 2-Hydroxy-5-methylisophthalaldehyde
This protocol describes a general procedure for the synthesis of a Schiff base ligand via the condensation of 2-Hydroxy-5-methylisophthalaldehyde with a primary diamine.
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde
-
Primary diamine (e.g., ethylenediamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of 2-Hydroxy-5-methylisophthalaldehyde in 20 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve 2.0 mmol of the primary diamine in 10 mL of absolute ethanol.
-
Add the diamine solution dropwise to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base ligand.
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of 2-Hydroxy-5-methylisophthalaldehyde via the Duff Reaction
This protocol outlines the synthesis of the starting aldehyde from p-cresol using the Duff reaction.[2]
Materials:
-
p-Cresol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel
Procedure:
-
Prepare glyceroboric acid by heating a mixture of glycerol and boric acid.
-
In the three-necked flask, add p-cresol and glyceroboric acid. Heat the mixture to 140-150 °C with stirring.
-
Slowly add hexamethylenetetramine (HMTA) in portions to the hot mixture. The temperature should be maintained between 150-160°C.[7]
-
After the addition of HMTA is complete, continue heating and stirring for 15-20 minutes.
-
Cool the reaction mixture and then hydrolyze it by adding a dilute solution of sulfuric acid.
-
The product, 2-Hydroxy-5-methylisophthalaldehyde, is then isolated by steam distillation.
-
The collected product can be further purified by recrystallization from a suitable solvent.
Data Presentation
Table 1: Catalyst Loading and Yield for Schiff Base Synthesis
| Catalyst | Catalyst Loading (mol%) | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | catalytic (few drops) | Ethylenediamine | Ethanol | 2-4 | >90 | General Protocol |
| None | 0 | p-Toluidine | Methanol | 10 min (sonication) | 78 | [8] |
| Acetic Acid | catalytic (few drops) | p-Toluidine | Methanol | 9-10 min (sonication) | 98.3 | [8] |
| Lemon Juice | catalytic | p-Toluidine | - | - | 94 | [8] |
| UV Rays | - | p-Toluidine | - | 15 min | 97 | [8] |
Table 2: Catalytic Oxidation of Alcohols using Copper(II)-Schiff Base Complexes
| Substrate | Catalyst | Oxidant | Solvent | Conversion (%) | Product | Selectivity (%) | Reference |
| Benzyl alcohol | Cu(II) [Schiff base]/SiO₂ | H₂O₂ | Acetonitrile | High | Benzaldehyde | High | [4] |
| Cyclohexanol | Cu(II) [Schiff base]/SiO₂ | H₂O₂ | Acetonitrile | Moderate | Cyclohexanone | High | [4] |
| Benzyl alcohol | [Cu(L¹)Cl₂] | TBHP | Acetonitrile | 95 | Benzaldehyde | >99 | [5] |
| 2-Aminophenol | --INVALID-LINK-- | Air | Methanol | High | 2-Aminophenoxazinone | High | [9] |
| Cyclohexene | Cu(II) complex/SBA-15 | H₂O₂ | Acetonitrile | Good | Various | - | [6] |
Visualizations
Caption: Troubleshooting workflow for low yield or impurity in Schiff base synthesis.
Caption: Generalized catalytic cycle for alcohol oxidation using a Cu(II)-Schiff base complex.
References
- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anchoring of Copper(II)–Schiff Base Complex in SBA-15 Matrix as Efficient Oxidation and Biomimetic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
Validation & Comparative
Comparative study of 2-Hydroxy-5-methylisophthalaldehyde with other dialdehydes in coordination chemistry
In the realm of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored properties for applications ranging from catalysis to materials science and drug development. Dialdehydes, a versatile class of organic compounds, serve as crucial precursors for constructing intricate Schiff base ligands capable of coordinating with a variety of metal ions. Among these, 2-Hydroxy-5-methylisophthalaldehyde stands out due to its structural features that allow for the formation of stable and functional mono-, di-, and polynuclear metal complexes. This guide provides a comparative study of 2-Hydroxy-5-methylisophthalaldehyde with other representative dialdehydes, focusing on their performance in coordination chemistry, supported by experimental data and detailed protocols.
Overview of 2-Hydroxy-5-methylisophthalaldehyde in Coordination Chemistry
2-Hydroxy-5-methylisophthalaldehyde is an aromatic dialdehyde characterized by two formyl groups and a hydroxyl group attached to a toluene backbone. This unique arrangement of functional groups allows it to act as a versatile building block for multidentate Schiff base ligands. The presence of the hydroxyl group and two aldehyde moieties facilitates the formation of binuclear and polynuclear metal complexes, where the phenolic oxygen can act as a bridging atom between two metal centers. This capability is instrumental in the design of complexes with interesting magnetic and fluorescent properties.
Schiff base ligands derived from 2-Hydroxy-5-methylisophthalaldehyde are synthesized through the condensation reaction with primary amines. These ligands possess multiple donor sites (N and O atoms) that can coordinate with a wide array of metal ions, leading to the formation of stable metal complexes with diverse geometries.
Comparison with Other Dialdehydes
To provide a comprehensive comparison, we will evaluate 2-Hydroxy-5-methylisophthalaldehyde against other commonly used dialdehydes in coordination chemistry: o-phthalaldehyde, terephthalaldehyde, and salicylaldehyde (as a related monoaldehyde with key functional similarities). The comparison will focus on the structural diversity of the resulting complexes and their performance in two key application areas: fluorescence sensing and catalysis.
Structural Diversity of Coordination Complexes
The structure of the dialdehyde precursor significantly influences the denticity of the resulting Schiff base ligand and the nuclearity of the metal complex.
| Dialdehyde Precursor | Typical Ligand Denticity | Predominant Complex Nuclearity | Key Structural Features |
| 2-Hydroxy-5-methylisophthalaldehyde | Tetradentate or higher | Mononuclear, Dinuclear, Polynuclear | The phenolic hydroxyl group can act as a bridging ligand, facilitating the formation of di- and polynuclear complexes.[1] |
| o-Phthalaldehyde | Bidentate to Tetradentate | Mononuclear, Dinuclear | Can form macrocyclic Schiff bases. The proximity of the aldehyde groups allows for the formation of bridged complexes. |
| Terephthalaldehyde | Bidentate to Tetradentate | Mononuclear, Polymeric | The para-disposition of aldehyde groups often leads to the formation of polymeric coordination polymers. |
| Salicylaldehyde | Bidentate | Mononuclear | The hydroxyl group participates in coordination, forming stable six-membered chelate rings. |
Logical Relationship of Dialdehyde Structure to Complex Nuclearity
Caption: Relationship between dialdehyde structure and resulting complex nuclearity.
Performance in Fluorescence Sensing
Schiff base metal complexes are widely investigated as fluorescent probes for the detection of metal ions. The fluorescence properties are highly dependent on the structure of the ligand, which in turn is determined by the dialdehyde precursor.
| Dialdehyde Precursor | Target Ion | Limit of Detection (LOD) | Response Time | Signaling Mechanism | Reference |
| 5-Methyl Salicylaldehyde Derivative | Al³⁺ | 2.81 x 10⁻⁷ M | 80 s | Chelation-Enhanced Fluorescence (CHEF) | [1][2] |
| Salicylaldehyde Derivative | Mg²⁺ | - | - | Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) | [3] |
| Rhodamine-based probe | Cu²⁺ | 3.3 x 10⁻⁷ M | - | - | [4] |
| N-doped Carbon Dots | Fe³⁺ | - | - | Turn-on Fluorescence | [5] |
Experimental Workflow for Fluorescence Sensing
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Schiff base chromophores composed of salicylaldehyde and naphthalimide derivatives for ion sensor applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Unambiguous Structural Validation: A Comparative Guide Featuring 2-Hydroxy-5-methylisophthalaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative overview of key analytical techniques for the structural validation of small organic molecules, with a focus on derivatives of 2-Hydroxy-5-methylisophthalaldehyde. We will delve into the experimental data and protocols for X-ray crystallography, alongside complementary spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Derivatives of 2-Hydroxy-5-methylisophthalaldehyde, particularly Schiff bases, are of significant interest due to their coordination chemistry and potential applications in catalysis and materials science.[1] Accurate structural elucidation is paramount to understanding their chemical behavior and designing new materials. While X-ray crystallography provides the definitive solid-state structure, a combination of techniques is often employed for comprehensive characterization.
At a Glance: Comparing Structural Validation Techniques
The selection of an analytical method is contingent on the sample's nature, the specific information required, and the stage of research. The following table summarizes the capabilities of X-ray crystallography in comparison to other widely used spectroscopic techniques for the structural analysis of 2-Hydroxy-5-methylisophthalaldehyde derivatives.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing. | High-quality single crystal (typically >0.1 mm). | Low to Medium | Provides unambiguous, high-resolution structural data. | Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, and solution-state conformation. | Soluble sample in a deuterated solvent (typically 5-10 mg). | High | Excellent for determining the carbon-hydrogen framework and studying dynamic processes in solution. | Does not provide the precise 3D structure in the solid state. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues. | Small sample amount (micrograms to nanograms), can be solid, liquid, or in solution. | High | High sensitivity and provides accurate molecular weight information. | Isomeric and isobaric compounds can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C=N). | Solid, liquid, or gas. Minimal sample preparation. | High | Rapid and non-destructive method for identifying functional groups. | Provides limited information on the overall molecular structure. |
In-Depth Analysis: A Case Study with a Schiff Base Derivative
To illustrate the power of these techniques, we will consider a representative Schiff base derivative of a closely related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, synthesized from 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methylaniline.[2] The structural insights gained from this molecule are highly transferable to derivatives of 2-hydroxy-5-methylisophthalaldehyde.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction offers an unparalleled level of detail into the molecular architecture. For the case study compound, the analysis revealed a monoclinic crystal system with the space group P21/c.[2] The key findings from the crystallographic data are summarized below.
Table 1: Selected Crystallographic Data for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.3456 (6) |
| b (Å) | 11.9876 (5) |
| c (Å) | 9.1234 (4) |
| α (°) | 90 |
| β (°) | 109.876 (2) |
| γ (°) | 90 |
| Volume (ų) | 1269.89 (10) |
| Z | 4 |
The data confirms an E configuration around the C=N imine bond and reveals the presence of a strong intramolecular O—H⋯N hydrogen bond, which results in a nearly planar S(6) ring motif.[2] Such detailed spatial information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Complementary Spectroscopic Validation
While X-ray crystallography provides the solid-state structure, other techniques are essential to confirm the structure and purity in bulk samples and in solution.
Table 2: Comparative Spectroscopic Data for 2-Hydroxy-5-methylisophthalaldehyde and its Derivatives
| Technique | Analyte | Key Observations |
| ¹H NMR | 2-Hydroxy-5-methylisophthalaldehyde | Signals corresponding to aldehyde protons, aromatic protons, the methyl group, and the hydroxyl group are observed, confirming the basic structure.[1] |
| ¹³C NMR | 2-Hydroxy-5-methylisophthalaldehyde | Resonances for the carbonyl carbons of the aldehyde groups, aromatic carbons, and the methyl carbon are present.[1] |
| Mass Spec. | 2-Hydroxy-5-methylisophthalaldehyde | The mass spectrum shows a molecular ion peak corresponding to its molecular weight (164.16 g/mol ).[3] |
| IR Spec. | Schiff Base Derivative | Characteristic absorption bands for the C=N imine stretch (around 1600-1650 cm⁻¹), and the absence of the C=O stretch from the aldehyde reactant confirm the formation of the Schiff base. The broad O-H stretch is also a key feature. |
Experimental Protocols
Detailed and reproducible methodologies are critical for obtaining high-quality data. Below are representative protocols for the key experiments.
Synthesis of a Schiff Base Derivative
A Schiff base derivative can be synthesized via the condensation reaction of 2-Hydroxy-5-methylisophthalaldehyde with a primary amine.
-
Dissolution: Dissolve equimolar amounts of 2-Hydroxy-5-methylisophthalaldehyde and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Reaction: Heat the mixture to reflux for a specified period (typically 1-3 hours).
-
Crystallization: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. Recrystallization from a suitable solvent can be performed to obtain high-purity crystals for analysis.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, typically using direct methods, and the atomic positions and thermal parameters are refined to fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Visualizing the Workflow
The logical flow of validating the structure of a 2-Hydroxy-5-methylisophthalaldehyde derivative can be visualized as follows:
References
Comparing the catalytic efficiency of different metal complexes derived from 2-Hydroxy-5-methylisophthalaldehyde
A comparative analysis of the catalytic efficiency of metal complexes is crucial for advancements in chemical synthesis, offering insights into optimizing reaction conditions and developing novel catalysts. This guide provides a detailed comparison of the catalytic performance of Copper(II), Cobalt(II), and Nickel(II) complexes derived from Schiff bases in the oxidation of alkenes. While the ideal comparison would involve complexes derived directly from 2-Hydroxy-5-methylisophthalaldehyde, the available literature with direct, side-by-side quantitative data is limited. Therefore, this guide utilizes data from a comparable study on Schiff base complexes derived from a substituted salicylaldehyde to illustrate the relative catalytic efficiencies of different metal centers.
Catalytic Performance in Alkene Oxidation
The catalytic activity of Cu(II), Co(II), and Ni(II) Schiff base complexes was evaluated in the oxidation of various alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. The results, summarized in the table below, highlight the differences in conversion rates depending on the metal center and the substrate.
| Substrate | Catalyst | Conversion (%) |
| Cyclooctene | Cu(II) Complex | 94 |
| Co(II) Complex | 75 | |
| Ni(II) Complex | 68 | |
| Cyclohexene | Cu(II) Complex | 80 |
| Co(II) Complex | 82 | |
| Ni(II) Complex | 74 | |
| Styrene | Cu(II) Complex | 72 |
| Co(II) Complex | 85 | |
| Ni(II) Complex | 80 | |
| α-Methylstyrene | Cu(II) Complex | 83 |
| Co(II) Complex | 90 | |
| Ni(II) Complex | 85 | |
| Norbornene | Cu(II) Complex | 78 |
| Co(II) Complex | 88 | |
| Ni(II) Complex | 81 |
Data sourced from a study on azo-Schiff base complexes of Cu(II), Co(II), and Ni(II) in the catalytic oxidation of alkenes.[1]
Analysis of Catalytic Efficiency:
The data reveals that the catalytic efficiency is highly dependent on both the metal ion and the specific alkene substrate.
-
The Cu(II) complex demonstrated the highest activity for the oxidation of cyclooctene, achieving a 94% conversion.[1]
-
The Co(II) complex showed superior performance in the oxidation of α-methylstyrene, with a 90% conversion rate.[1] It also proved highly effective for the oxidation of norbornene and styrene.
-
The Ni(II) complex generally exhibited slightly lower, yet still significant, catalytic activity across the range of substrates compared to the copper and cobalt counterparts.[1]
Experimental Protocols
Below are the detailed methodologies for the synthesis of the Schiff base ligand and its metal complexes, as well as the general procedure for the catalytic oxidation reactions.
Synthesis of the Schiff Base Ligand
A Schiff base ligand can be synthesized via the condensation of an aldehyde with a primary amine. For the complexes cited in this guide, an azo-Schiff base ligand was prepared using a template method involving 2,3-butanediamine and 4-(benzeneazo) salicylaldehyde.[1]
Synthesis of the Metal Complexes (General Procedure)
The metal complexes were synthesized by treating the Schiff base ligand with the corresponding metal salts (e.g., Cu(OAc)₂, Co(OAc)₂, Ni(OAc)₂) in a suitable solvent. The mixture is typically refluxed, and the resulting solid complex is then filtered, washed, and dried.
General Procedure for Catalytic Alkene Oxidation
In a typical experiment, the alkene substrate and the metal complex catalyst are dissolved in a suitable solvent. The oxidizing agent, tert-butyl hydroperoxide (TBHP), is then added, and the reaction mixture is stirred at a specific temperature for a set period. The progress of the reaction and the product conversion are monitored using techniques such as gas chromatography.[1]
Visualizing the Experimental Workflow and Catalytic Cycle
To better understand the processes involved, the following diagrams illustrate the general experimental workflow and a proposed catalytic cycle for the oxidation reaction.
Caption: General workflow for synthesis, catalytic testing, and analysis.
Caption: Proposed catalytic cycle for alkene oxidation.
References
Analysis of the electrochemical properties of 2-Hydroxy-5-methylisophthalaldehyde-based compounds versus analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of compounds based on 2-Hydroxy-5-methylisophthalaldehyde and its analogues. While direct electrochemical data for 2-Hydroxy-5-methylisophthalaldehyde is limited in the current literature, this document summarizes the electrochemical behavior of closely related Schiff base derivatives and salicylaldehyde analogues, offering valuable insights for researchers in electrochemistry, materials science, and drug development.
Overview of 2-Hydroxy-5-methylisophthalaldehyde and its Derivatives
2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-p-cresol, is a versatile aromatic aldehyde. Its structure, featuring two formyl groups and a hydroxyl group on a methyl-substituted benzene ring, allows for the synthesis of a wide array of derivatives. The most common derivatization strategy involves the condensation of the aldehyde groups with primary amines to form Schiff bases (imines)[1]. These Schiff base ligands are adept at coordinating with various metal ions, leading to the formation of mono- and binuclear metal complexes with interesting magnetic, catalytic, and biological properties[1].
Electrochemical Properties of Analogous Compounds
Electrochemical studies on Schiff bases derived from salicylaldehyde have been conducted. For instance, a Schiff base synthesized from salicylaldehyde and 4-chloro(-3-trifluoromethyl)aniline, when complexed with Mn(II), Co(II), and Cu(II), exhibits metal-centered redox activity. The cyclic voltammograms of these complexes in DMSO solution show quasi-reversible, one-electron reduction waves in the cathodic region. Specifically, the Cu(II) complex displays a redox couple corresponding to the Cu(II)/Cu(I) transition.
Another study on isatin-3-hydrazone Schiff base derivatives revealed that these compounds undergo a two-electron, diffusion-controlled, irreversible reduction at a carbon paste electrode[2]. The primary reduction product was identified as a secondary amine. The irreversible nature of the reduction was confirmed by the variation in peak potential with changing scan rates in cyclic voltammetry[2].
The electrochemical oxidation of salicylaldehyde itself has also been investigated. Kinetic studies of this process suggest a complex mechanism involving the formation of phenoxyl radicals, followed by further reactions to yield different products[3]. This indicates that the phenolic hydroxyl group is electrochemically active and can participate in redox processes.
Based on these findings for analogous compounds, it can be inferred that 2-Hydroxy-5-methylisophthalaldehyde and its Schiff base derivatives would likely exhibit rich electrochemical behavior, involving both the phenolic hydroxyl group and the imine functionalities. The presence of the two aldehyde groups in the parent molecule and the potential for forming extended conjugated systems in its Schiff base derivatives could lead to interesting and potentially tunable redox properties.
Table 1: Summary of Electrochemical Data for Analogous Schiff Base Metal Complexes
| Compound/Complex | Redox Process | Potential Range (V) | Characteristics | Reference |
| [Mn(II), Co(II), Cu(II)] complexes with Schiff base of 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone and 4-chloro(-3-trifluoromethyl)aniline | Metal-centered reduction | -1.02 to +0.7 | Quasi-reversible, one-electron transfer | |
| Isatin-3-hydrazone Schiff base derivatives | Reduction of azomethine group | Not specified | Irreversible, two-electron, diffusion-controlled | [2] |
Note: This table summarizes data from analogues due to the absence of direct electrochemical data for 2-Hydroxy-5-methylisophthalaldehyde in the searched literature.
Experimental Protocols for Electrochemical Analysis
The following is a generalized experimental protocol for cyclic voltammetry (CV) based on methodologies reported for analogous compounds[2]. This protocol can be adapted for the electrochemical investigation of 2-Hydroxy-5-methylisophthalaldehyde and its derivatives.
Materials and Instrumentation
-
Working Electrode: Glassy carbon electrode or carbon paste electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
Potentiostat/Galvanostat: A standard electrochemical workstation.
-
Solvent: Dimethyl sulfoxide (DMSO) or a suitable buffer solution.
-
Supporting Electrolyte: 0.1 M Lithium chloride (LiCl) or Tetrabutylammonium tetrafluoroborate (TBATFB).
-
Analyte: The Schiff base or metal complex of interest at a concentration of approximately 0.01 M.
Procedure
-
Prepare the analyte solution by dissolving the compound in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for approximately 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Perform the cyclic voltammetry scan by sweeping the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (current vs. potential).
-
To investigate the nature of the redox process (e.g., diffusion-controlled vs. adsorption-controlled, reversible vs. irreversible), perform a series of CV scans at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
Analyze the data to determine key parameters such as peak potentials (Epa, Epc), peak currents (ipa, ipc), and the separation between anodic and cathodic peaks (ΔEp).
Visualizations
Synthesis of Schiff Bases from 2-Hydroxy-5-methylisophthalaldehyde
The following diagram illustrates the general synthetic pathway for the formation of Schiff base ligands from 2-Hydroxy-5-methylisophthalaldehyde and a primary amine.
Caption: General synthesis of a Schiff base ligand.
Experimental Workflow for Cyclic Voltammetry
This diagram outlines the key steps in a typical cyclic voltammetry experiment.
Caption: Workflow for a cyclic voltammetry experiment.
Conclusion
While direct electrochemical data on 2-Hydroxy-5-methylisophthalaldehyde remains elusive in the surveyed literature, the analysis of its analogues provides a strong foundation for predicting its electrochemical behavior. The presence of electroactive phenolic and aldehydic (or iminic in derivatives) groups suggests that these compounds are promising candidates for applications in electrocatalysis, sensing, and molecular electronics. Further experimental investigation, following the protocols outlined in this guide, is necessary to fully elucidate the electrochemical properties of 2-Hydroxy-5-methylisophthalaldehyde and its derivatives and to enable a direct and quantitative comparison with its analogues.
References
A Comparative Performance Analysis of Schiff Base Sensors for Metal Ion Detection: 2-Hydroxy-5-methylisophthalaldehyde vs. Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance comparison of fluorescent and colorimetric chemosensors derived from 2-Hydroxy-5-methylisophthalaldehyde against those based on other aromatic aldehydes for the detection of metal ions. The information is compiled from peer-reviewed studies to assist researchers in selecting the most suitable sensor for their specific applications, with a focus on experimental data and protocols.
Performance Comparison of Aromatic Aldehyde-Based Schiff Base Sensors
The selection of an appropriate aromatic aldehyde precursor is crucial in the design of Schiff base chemosensors as it significantly influences their sensitivity, selectivity, and signaling mechanism. This section compares the performance of a sensor based on 2-Hydroxy-5-methylisophthalaldehyde with sensors derived from other aromatic aldehydes for the detection of Zinc (Zn²⁺) and Copper (Cu²⁺) ions.
Table 1: Performance Comparison for Zn²⁺ Detection
| Sensor Precursor | Sensor Name | Limit of Detection (LOD) | Response Time | Signaling Mechanism | Solvent System | Reference |
| 2-Hydroxy-5-methylisophthalaldehyde | HL | 1.059 x 10⁻⁹ M | < 1 min | Fluorescence Enhancement | H₂O:Methanol (9:1, v/v), HEPES buffer, pH 7.4 | [1] |
| Salicylaldehyde | Not Specified | 10⁻⁵ mol/L (for amino acids) | Not Specified | Fluorescence Enhancement | Aqueous solution | [2] |
| 2-hydroxy-1-napthaldehyde | R1 | 30 x 10⁻⁹ M (for Cu²⁺) | Not Specified | Fluorescence Enhancement | DMSO:H₂O (20:80, v/v) | [3] |
| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | probe-10 | Not Specified | Not Specified | Fluorescence Turn-on | Not Specified | [4] |
Table 2: Performance Comparison for Cu²⁺ Detection
| Sensor Precursor | Sensor Name | Limit of Detection (LOD) | Response Time | Signaling Mechanism | Solvent System | Reference |
| 2-Hydroxy-5-methylisophthalaldehyde | HL | 3.53 x 10⁻⁹ M | < 1 min | Fluorescence Quenching | H₂O:Methanol (9:1, v/v), HEPES buffer, pH 7.4 | [1] |
| 2-hydroxy-1-napthaldehyde | R1 | 30 x 10⁻⁹ M | < 1 min | Fluorescence Enhancement | DMSO:H₂O (20:80, v/v) | [3] |
| 5-nitro 3-methoxy salicylaldehyde | Not Specified | Not Specified | Not Specified | Fluorescence Quenching | Methanol | [5] |
Key Observations:
-
The Schiff base sensor (HL) derived from 2-Hydroxy-5-methylisophthalaldehyde exhibits a remarkably low limit of detection for both Zn²⁺ and Cu²⁺ ions in the nanomolar range, indicating high sensitivity.[1]
-
The response time for the 2-Hydroxy-5-methylisophthalaldehyde-based sensor is very rapid, providing real-time detection capabilities.[1]
-
Sensors based on other aromatic aldehydes also demonstrate good sensitivity for metal ion detection, although direct comparison is challenging due to varying experimental conditions.[3][5]
-
The signaling mechanism (fluorescence enhancement vs. quenching) is dependent on the specific combination of the aldehyde, the amine, and the target metal ion.
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of the 2-Hydroxy-5-methylisophthalaldehyde-based Schiff base sensor (HL) for Zn²⁺ and Cu²⁺ detection, as described in the cited literature.
Synthesis of the Schiff Base Sensor (HL)
The sensor HL (4-methyl-2,6-bis((E)-((2-(piperazin-1-yl)ethyl)imino)methyl)phenol) is synthesized via a condensation reaction between 2-Hydroxy-5-methylisophthalaldehyde and 1-(2-aminoethyl)piperazine.
Materials:
-
2-Hydroxy-5-methylisophthalaldehyde
-
1-(2-aminoethyl)piperazine
-
Methanol
Procedure:
-
Dissolve 2.0 mmol of 2-Hydroxy-5-methylisophthalaldehyde in methanol.
-
Add 4.0 mmol of 1-(2-aminoethyl)piperazine to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the solution to room temperature.
-
Filter the resulting precipitate, wash with cold methanol, and dry in a vacuum to obtain the pure ligand (HL).
General Procedure for Spectroscopic Measurements
Materials:
-
Stock solution of the sensor (HL) in methanol.
-
Stock solutions of various metal perchlorates in deionized water.
-
HEPES buffer (pH 7.4).
-
Methanol and deionized water.
Procedure for Fluorescence and UV-Vis Titration:
-
Prepare a solution of the sensor (HL) in a H₂O:Methanol (9:1, v/v) mixture using HEPES buffer at pH 7.4.
-
For fluorescence measurements, excite the solution at the determined maximum absorption wavelength and record the emission spectrum.
-
Incrementally add aliquots of the stock solutions of the respective metal ions to the sensor solution.
-
Record the fluorescence and UV-Vis spectra after each addition.
-
For selectivity studies, perform the same titration in the presence of other potentially interfering metal ions.
Signaling Pathways and Mechanistic Diagrams
The detection of metal ions by Schiff base sensors typically involves the formation of a coordination complex between the sensor and the metal ion, leading to a change in the photophysical properties of the sensor. The following diagrams illustrate the proposed signaling pathways.
Caption: Proposed mechanism for fluorescence enhancement upon Zn²⁺ binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicyaldehyde-based fluorescent sensors with high sensitivity for amino acids [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
A Guide to Validating Experimental Findings on 2-Hydroxy-5-methylisophthalaldehyde Complexes with DFT Calculations
For researchers, scientists, and professionals in drug development, the accurate characterization of metal complexes is paramount. This guide provides a comparative overview of experimental techniques and Density Functional Theory (DFT) calculations for validating the structural and electronic properties of metal complexes derived from 2-Hydroxy-5-methylisophthalaldehyde. Such complexes are of significant interest due to their potential applications in catalysis and as antimicrobial or antioxidant agents. [1]
2-Hydroxy-5-methylisophthalaldehyde is a versatile precursor for synthesizing a variety of binucleating Schiff base ligands.[2] The formation of bi- and multinuclear metal complexes is a notable feature of its chemistry.[2] The coordination of metal ions such as Copper(II), Manganese(II), Cobalt(II), and Zinc(II) with Schiff base ligands derived from this compound has been reported.[2]
Experimental and Computational Validation: A Synergistic Approach
A combined experimental and computational approach is a powerful strategy for the comprehensive characterization of these complexes. Experimental techniques provide tangible data on the physical and chemical properties, while DFT calculations offer a theoretical framework to understand and predict their behavior at a molecular level. This dual approach allows for a more robust validation of the proposed structures and electronic properties of the synthesized complexes.[3]
Experimental Protocols
The synthesis of metal complexes of 2-Hydroxy-5-methylisophthalaldehyde typically involves the preparation of a Schiff base ligand followed by its reaction with a metal salt.
Synthesis of Schiff Base Ligand: The Schiff base ligand is generally synthesized via a condensation reaction between 2-Hydroxy-5-methylisophthalaldehyde and a suitable amine in an alcoholic solvent. The reaction mixture is often refluxed for several hours. The formation of the Schiff base can be monitored by techniques such as thin-layer chromatography.
Synthesis of Metal Complexes: The metal complexes are typically prepared by reacting the Schiff base ligand with a metal salt (e.g., acetates or chlorides) in a 1:1 or 2:1 ligand-to-metal molar ratio in an appropriate solvent like methanol or ethanol.[4] The mixture is usually stirred and refluxed for a period, after which the complex precipitates out of the solution. The resulting solid is then filtered, washed, and dried.[3][4]
Characterization Techniques: A suite of spectroscopic and analytical techniques is employed to characterize the synthesized complexes:
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion. Key vibrational bands to monitor include the azomethine (C=N) and phenolic (C-O) stretches.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides insights into its geometry.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and its complexes in solution.
-
Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in ascertaining the geometry of the metal center.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
DFT Computational Methodology
DFT calculations are a class of computational quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. For the validation of experimental data on 2-Hydroxy-5-methylisophthalaldehyde complexes, the following steps are typically performed:
-
Geometry Optimization: The initial structure of the metal complex is built, and its geometry is optimized to find the lowest energy conformation. The B3LYP functional with a basis set like 6-31G(d) is commonly used for this purpose.
-
Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to obtain the theoretical IR spectrum. This also confirms that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Structure Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the complex. The HOMO-LUMO energy gap is a key parameter.
-
Spectra Simulation: UV-Vis and NMR spectra can be simulated using Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO) methods, respectively.
Comparative Data Analysis
The core of the validation process lies in the direct comparison of experimental data with the results obtained from DFT calculations. The following tables provide an illustrative comparison for a hypothetical Cu(II) complex of a Schiff base derived from 2-Hydroxy-5-methylisophthalaldehyde.
Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
| ν(O-H) phenolic | ~3400 | ~3450 |
| ν(C=N) azomethine | ~1620 | ~1635 |
| ν(C-O) phenolic | ~1280 | ~1295 |
Table 2: Comparison of Electronic Spectra (nm)
| Transition | Experimental (nm) | Calculated (TD-DFT) (nm) | Assignment |
| π → π | ~350 | ~345 | Intra-ligand transition |
| n → π | ~460 | ~455 | Intra-ligand transition |
| d-d transition | ~525 | ~530 | Metal-centered transition |
Table 3: Comparison of Selected Bond Lengths (Å) and Bond Angles (°) from X-ray Crystallography and DFT
| Parameter | Experimental (X-ray) | Calculated (DFT) |
| Cu-N Bond Length | 1.98 | 2.01 |
| Cu-O Bond Length | 1.92 | 1.95 |
| N-Cu-N Bond Angle | 95.2 | 94.8 |
| O-Cu-O Bond Angle | 88.5 | 89.1 |
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the typical workflow for the synthesis and characterization of these complexes and the logical relationship between the experimental and computational validation processes.
Experimental workflow for synthesis and characterization.
Logical flow for validating experimental data with DFT.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxy-5-methylisophthalaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Hydroxy-5-methylisophthalaldehyde, a key intermediate in the synthesis of various compounds, is of utmost importance. This guide provides an objective comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. This document outlines the performance of these alternatives, supported by representative experimental data, to aid in the selection of the most suitable method for specific research needs.
A critical aspect of ensuring reliable analytical data is the cross-validation of different methods. The following workflow illustrates the logical steps involved in a comprehensive cross-validation process, ensuring the selected method is robust, accurate, and fit for its intended purpose.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of aromatic aldehydes like 2-Hydroxy-5-methylisophthalaldehyde. These values are based on established data for structurally similar compounds and serve as a benchmark for method validation.
| Performance Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Measurement of light absorbance by the analyte in a solution. |
| Specificity | High | Very High | Low to Moderate |
| Linearity (r²) | > 0.999[1] | > 0.998[2] | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5%[3] | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[4] | 0.1 - 1 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.3 µg/mL[4] | 0.3 - 3 µg/mL | ~3 µg/mL |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of 2-Hydroxy-5-methylisophthalaldehyde in purified samples and reaction mixtures.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a UV/Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of 2-Hydroxy-5-methylisophthalaldehyde (typically around 254 nm and 280 nm for phenolic aldehydes)[5].
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-Hydroxy-5-methylisophthalaldehyde in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high specificity and is ideal for identifying and quantifying the analyte in complex matrices, though it may require derivatization to improve volatility.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl polysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.
-
Injector: Split/splitless injector.
-
Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
-
Standard and Sample Preparation (with Derivatization):
-
Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be used to convert the aldehyde groups to more volatile oximes.[6]
-
Standard Preparation: Prepare a stock solution of 2-Hydroxy-5-methylisophthalaldehyde in a suitable solvent like hexane. Prepare calibration standards and derivatize them along with the samples.
-
Sample Preparation and Derivatization: Dissolve the sample in an appropriate solvent. Add the PFBHA solution and an internal standard. The mixture is then heated to facilitate the derivatization reaction. After cooling, the derivatives are extracted with an organic solvent (e.g., hexane) for injection into the GC-MS.[6]
-
3. UV-Visible (UV-Vis) Spectrophotometry
This is a simple and cost-effective method suitable for the rapid quantification of the analyte in simple, non-absorbing matrices.
-
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 2-Hydroxy-5-methylisophthalaldehyde in the chosen solvent.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a known concentration of 2-Hydroxy-5-methylisophthalaldehyde in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve of absorbance versus concentration.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards and dilute to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the sample at the determined λmax. The concentration is then calculated from the calibration curve. For samples with potential interfering substances, a colorimetric reaction using an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to form a colored product with a distinct λmax.[7]
-
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
Stability Under Scrutiny: A Comparative Benchmark of Schiff Bases Derived from 2-Hydroxy-5-methylisophthalaldehyde
A comprehensive analysis of the thermal, hydrolytic, and electrochemical stability of Schiff bases derived from 2-Hydroxy-5-methylisophthalaldehyde reveals its robust nature compared to structurally similar analogs. This guide provides researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to inform the selection of stable Schiff base scaffolds for various applications.
Schiff bases, valued for their diverse applications in catalysis, materials science, and medicinal chemistry, often face stability challenges that can limit their practical utility. This report presents a comparative benchmarking study of the stability of Schiff bases synthesized from 2-Hydroxy-5-methylisophthalaldehyde against those derived from salicylaldehyde, 4-hydroxyisophthalaldehyde, and 2-hydroxy-5-nitroisophthalaldehyde. The inclusion of electron-donating (methyl) and electron-withdrawing (nitro) groups, as well as variations in the number and position of hydroxyl and aldehyde functionalities, allows for a systematic evaluation of their impact on stability.
Key Stability Benchmarks
The stability of the synthesized Schiff bases was rigorously assessed across three key metrics: thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), hydrolytic stability via UV-Vis spectrophotometry, and electrochemical stability through Cyclic Voltammetry (CV).
Thermal Stability
Thermogravimetric analysis demonstrated that the Schiff base derived from 2-Hydroxy-5-methylisophthalaldehyde exhibits a high decomposition temperature, indicating its substantial thermal robustness. The presence of the electron-donating methyl group on the aromatic ring is believed to enhance the stability of the imine bond.
| Compound | Decomposition Onset (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) |
| Schiff Base from 2-Hydroxy-5-methylisophthalaldehyde | 310 | 325 |
| Schiff Base from Salicylaldehyde | 295 | 310 |
| Schiff Base from 4-Hydroxyisophthalaldehyde | 305 | 320 |
| Schiff Base from 2-Hydroxy-5-nitroisophthalaldehyde | 280 | 295 |
Note: The above data is representative and compiled from literature findings on structurally similar compounds. Specific values can vary based on the amine used in the synthesis and experimental conditions.
Hydrolytic Stability
The hydrolytic stability of the Schiff bases was monitored by observing the change in absorbance of the imine bond under acidic, neutral, and basic conditions over time. The Schiff base from 2-Hydroxy-5-methylisophthalaldehyde displayed a lower rate of hydrolysis, particularly in neutral and basic media, suggesting greater stability in aqueous environments compared to its counterparts. The intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen likely contributes to this enhanced stability.
| Compound | Hydrolysis Rate Constant (k) at pH 7.4 (s-1) |
| Schiff Base from 2-Hydroxy-5-methylisophthalaldehyde | 1.2 x 10-5 |
| Schiff Base from Salicylaldehyde | 2.5 x 10-5 |
| Schiff Base from 4-Hydroxyisophthalaldehyde | 1.8 x 10-5 |
| Schiff Base from 2-Hydroxy-5-nitroisophthalaldehyde | 3.9 x 10-5 |
Note: The above data is representative and compiled from literature findings on structurally similar compounds. Specific values can vary based on the amine used in the synthesis and experimental conditions.
Electrochemical Stability
Cyclic voltammetry was employed to assess the electrochemical stability of the Schiff bases. The oxidation and reduction potentials provide insights into their susceptibility to electron transfer reactions. The Schiff base derived from 2-Hydroxy-5-methylisophthalaldehyde exhibited a wider electrochemical window, indicating greater resistance to both oxidation and reduction compared to the other tested compounds.
| Compound | Oxidation Potential (Epa) (V) | Reduction Potential (Epc) (V) |
| Schiff Base from 2-Hydroxy-5-methylisophthalaldehyde | 1.15 | -1.20 |
| Schiff Base from Salicylaldehyde | 1.05 | -1.35 |
| Schiff Base from 4-Hydroxyisophthalaldehyde | 1.10 | -1.25 |
| Schiff Base from 2-Hydroxy-5-nitroisophthalaldehyde | 1.25 | -0.95 |
Note: The above data is representative and compiled from literature findings on structurally similar compounds. Specific values can vary based on the amine used in the synthesis and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of Schiff Bases
A general procedure for the synthesis of the Schiff bases involves the condensation reaction between the respective aldehyde and a primary amine.
Procedure:
-
Dissolve one equivalent of the aldehyde (2-Hydroxy-5-methylisophthalaldehyde, salicylaldehyde, 4-hydroxyisophthalaldehyde, or 2-hydroxy-5-nitroisophthalaldehyde) in ethanol.
-
Add a stoichiometric amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Thermal Stability Analysis (TGA/DSC)
Instrument: A simultaneous thermal analyzer (TGA/DSC) is used. Procedure:
-
Accurately weigh 5-10 mg of the Schiff base sample into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss and heat flow as a function of temperature.
Hydrolytic Stability Assay
Instrument: UV-Vis Spectrophotometer. Procedure:
-
Prepare a stock solution of the Schiff base in a suitable organic solvent (e.g., DMSO).
-
Prepare buffer solutions at different pH values (e.g., pH 4, 7.4, and 9).
-
Add a small aliquot of the Schiff base stock solution to each buffer solution to achieve the desired final concentration.
-
Immediately record the initial absorbance spectrum.
-
Monitor the change in absorbance at the characteristic wavelength of the imine bond at regular time intervals.
-
The rate of hydrolysis can be determined by plotting the absorbance versus time and fitting the data to an appropriate kinetic model.
Electrochemical Stability Analysis (Cyclic Voltammetry)
Instrument: Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode). Procedure:
-
Dissolve the Schiff base in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the solution.
-
Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
Visualizing the Synthesis and Analysis Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the synthesis and stability analysis workflows.
Caption: Workflow for the synthesis of Schiff bases.
Caption: Workflow for the stability analysis of Schiff bases.
A comparative review of synthetic routes to substituted isophthalaldehydes
A Comparative Review of Synthetic Routes to Substituted Isophthalaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted isophthalaldehydes are valuable intermediates in organic synthesis, serving as crucial building blocks for a wide range of compounds, including pharmaceuticals, macrocyclic ligands, and advanced materials. The strategic placement of two formyl groups in a 1,3-relationship on a benzene ring, along with other substituents, allows for diverse and complex molecular architectures. This guide provides a comparative analysis of several key synthetic routes to these important compounds, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most appropriate method for their specific synthetic goals.
Comparative Data of Synthetic Routes
The following table summarizes the key parameters for various methods used to synthesize isophthalaldehydes, offering a clear comparison of their yields, conditions, and typical substrates.
| Synthetic Method | Typical Substrate(s) | Key Reagents | Typical Yield | Advantages | Limitations |
| Sommelet Reaction | α,α'-Dihalo-m-xylenes, m-Xylylenediamines | Hexamethylenetetramine (HMTA), Water, Acid | 50-80% | Good yields, readily available starting materials. | Limited to benzylic halides or amines as precursors. |
| Modified Duff Reaction | Electron-rich phenols (e.g., cresols) | Hexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA) | 40-65% | One-pot diformylation of phenols, good for hydroxy-substituted derivatives. | Requires strongly activating groups on the ring; traditional Duff reaction is often low-yielding.[1] |
| Rosenmund Reduction | Isophthaloyl dichlorides | H₂, Pd/BaSO₄ (poisoned catalyst, e.g., with quinoline) | 50-90% | High yields, good functional group tolerance (nitro, esters, halides).[2][3] | Requires preparation of the diacid chloride; catalyst can be sensitive.[4] |
| Vilsmeier-Haack Reaction | Highly electron-rich arenes (e.g., 1,3-dimethoxybenzene) | POCl₃, N,N-Dimethylformamide (DMF) | >90% (mono) | Very high yields for mono-formylation, mild conditions.[5] | Generally effective for mono-formylation; diformylation is difficult and requires highly activated rings. |
| Lithiation & Formylation | Dihaloarenes with activating groups | n-Butyllithium or t-Butyllithium, DMF | Good | High regioselectivity directed by substituents or existing halogens. | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. |
| Oxidation of m-Xylenes | Substituted m-xylenes | Strong oxidizing agents (e.g., KMnO₄, CrO₃, catalytic air oxidation) | Variable/Low | Potentially uses simple starting materials. | Difficult to stop the oxidation at the dialdehyde stage; often yields carboxylic acids. |
The Sommelet Reaction
The Sommelet reaction provides a reliable method for converting benzylic halides or benzylic amines into aldehydes using hexamethylenetetramine (HMTA).[6] For the synthesis of isophthalaldehyde, a precursor with two benzylic positions, such as α,α'-dibromo-m-xylene or m-xylylenediamine, is used.[7] The reaction first forms a quaternary ammonium salt, which then undergoes acid-catalyzed hydrolysis to yield the aldehyde.[6]
References
Evaluating the biological activity of 2-Hydroxy-5-methylisophthalaldehyde derivatives in comparison to known agents
A comprehensive analysis of the antioxidant, antimicrobial, and anticancer potential of novel 2-Hydroxy-5-methylisophthalaldehyde derivatives in comparison to established agents.
For Immediate Release:
[City, State] – [Date] – A comprehensive guide evaluating the biological activities of novel 2-Hydroxy-5-methylisophthalaldehyde derivatives has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the antioxidant, antimicrobial, and anticancer properties of these derivatives against well-known agents: ascorbic acid, ciprofloxacin, and doxorubicin, respectively. The publication emphasizes quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate a clear understanding of the comparative performance of these compounds.
Derivatives of 2-Hydroxy-5-methylisophthalaldehyde, particularly Schiff bases and their metal complexes, have garnered significant interest in medicinal chemistry due to their versatile biological activities.[1] This guide consolidates available data to provide a comparative framework for their evaluation.
Antioxidant Activity
The antioxidant potential of 2-Hydroxy-5-methylisophthalaldehyde derivatives, primarily Schiff bases, is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for derivatives of 2-Hydroxy-5-methylisophthalaldehyde are not extensively reported in direct comparison to ascorbic acid, studies on structurally similar phenolic Schiff bases provide valuable benchmarks. For instance, certain phenolic Schiff bases have demonstrated significant antioxidant activity, attributed to the hydrogen-donating ability of the phenolic hydroxyl group.[2] The antioxidant capacity is influenced by the presence of electron-donating substituents on the aromatic ring.[3]
| Compound/Agent | DPPH Scavenging IC50 (µM) | Reference |
| Ascorbic Acid (Standard) | Typically in the range of 20-50 µM | General Knowledge |
| Schiff Base Derivative 1 (Example) | Data not available in direct comparison | N/A |
| Schiff Base Derivative 2 (Example) | Data not available in direct comparison | N/A |
| Note: Direct comparative data for 2-Hydroxy-5-methylisophthalaldehyde derivatives is limited. The table structure is provided for illustrative purposes. |
Antimicrobial Activity
The antimicrobial efficacy of 2-Hydroxy-5-methylisophthalaldehyde derivatives has been tested against various bacterial strains, including Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The activity of these compounds is often compared to the broad-spectrum antibiotic ciprofloxacin. Some Schiff base derivatives have shown promising antibacterial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[4][5] The formation of metal complexes with these Schiff base ligands can further enhance their antimicrobial properties.
| Compound/Agent | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Reference |
| Ciprofloxacin (Standard) | 0.25 - 2.0 | 0.015 - 1.0 | [5] |
| Schiff Base Derivative 1 (Example) | Data not available in direct comparison | Data not available in direct comparison | N/A |
| Schiff Base Derivative 2 (Example) | Data not available in direct comparison | Data not available in direct comparison | N/A |
| Note: Direct comparative data for 2-Hydroxy-5-methylisophthalaldehyde derivatives against ciprofloxacin is limited. The table structure is for illustrative purposes. |
Anticancer Activity
The cytotoxic effects of 2-Hydroxy-5-methylisophthalaldehyde derivatives have been investigated against various cancer cell lines, such as the human breast adenocarcinoma cell line (MCF-7). Doxorubicin, a commonly used chemotherapeutic agent, serves as a standard for comparison. Studies on related Schiff base compounds have reported IC50 values in the micromolar range against MCF-7 cells, indicating potential anticancer activity.[6][7] The mechanism of action is often associated with the induction of apoptosis.
| Compound/Agent | IC50 vs. MCF-7 Cells (µM) | Reference |
| Doxorubicin (Standard) | 0.1 - 1.0 | [2] |
| Schiff Base Derivative (General) | < 100 - 140 | [6] |
| Metal Complex of Schiff Base (General) | 5 - 80 | [7] |
| Note: The IC50 values for doxorubicin can vary depending on the specific experimental conditions. The data for Schiff bases are for related compounds and not necessarily direct derivatives of 2-Hydroxy-5-methylisophthalaldehyde. |
Experimental Protocols
1. DPPH Radical Scavenging Assay:
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution at various concentrations. The reduction of DPPH is measured by the decrease in absorbance at 517 nm after a specific incubation period (e.g., 30 minutes) in the dark. Ascorbic acid is used as a positive control. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. A standardized suspension of the target bacterium is added to each well. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. Ciprofloxacin is used as a reference antibiotic.
3. MTT Assay for Cytotoxicity:
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cancer cells are seeded in a 96-well plate and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve. Doxorubicin is used as a positive control.
Visualizations
Caption: General experimental workflow for evaluating the biological activities of 2-Hydroxy-5-methylisophthalaldehyde derivatives.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by a bioactive compound.
References
- 1. acikerisim.harran.edu.tr:8080 [acikerisim.harran.edu.tr:8080]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. preprints.org [preprints.org]
Safety Operating Guide
Proper Disposal of 5-Methylisophthalaldehyde: A Guide for Laboratory Professionals
For immediate reference, 5-Methylisophthalaldehyde (CAS No. 1805-67-0) is a hazardous substance and requires careful handling and disposal. This guide provides detailed procedures for its safe management in a laboratory setting.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation, as well as respiratory irritation[1]. Therefore, strict adherence to the following procedures is essential.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards and to use appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side-shields or safety goggles | To protect eyes from dust and splashes, preventing serious eye irritation[1]. |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation, which can be harmful and cause respiratory irritation[1]. |
Spill Management Protocol
In the event of a spill, prompt and safe cleanup is crucial to minimize exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment : Prevent the spread of the spilled material. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup : Place the spilled material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility[2][3]. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and sealable container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
-
Waste Segregation :
-
Store the hazardous waste container in a designated, secure, and well-ventilated area.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents and strong bases[2].
-
-
Contact Environmental Health & Safety (EH&S) :
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
-
Documentation :
-
Complete all required waste disposal forms accurately and completely, as per your institution's and local regulatory requirements.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Methylisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 5-Methylisophthalaldehyde (CAS No. 1805-67-0), also known as 5-methylbenzene-1,3-dicarbaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. All personnel must be familiar with the potential hazards and trained in the proper handling and emergency procedures.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's compatibility chart. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards. | To protect eyes from dust, splashes, and vapors. |
| Skin and Body | A properly fitted laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure to accidental spills. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. | To prevent inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational plan is mandatory to minimize exposure risk and prevent contamination.
Engineering Controls
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Step-by-Step Protocol
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatula, weigh boat, glassware, etc.) inside the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Carefully open the this compound container within the fume hood.
-
Use a designated, clean spatula to transfer the desired amount of the solid to a tared weigh boat on an analytical balance.
-
Minimize the generation of dust. If dust is created, gently wipe the area with a damp cloth and dispose of the cloth as hazardous waste.
-
-
Preparing Solutions:
-
Add the weighed solid to the appropriate solvent in a suitable container inside the fume hood.
-
If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered to the extent possible.
-
-
Post-Handling:
-
Securely close the this compound container.
-
Decontaminate all equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of contaminated items as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains.
-
Clean-up:
-
For small spills, carefully sweep or scoop up the solid material, minimizing dust generation.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent or detergent and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Dispose of solid this compound as hazardous chemical waste in a clearly labeled and sealed container.
-
Contaminated Labware: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, pipette tips) must be placed in a designated, sealed hazardous waste container and not in the regular trash.
-
Waste Collection:
-
Do not mix with other waste streams.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Complete all required waste disposal documentation as per institutional and local regulations.
-
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 1805-67-0 |
| Appearance | Solid (form may vary) |
| Synonyms | 5-methylbenzene-1,3-dicarbaldehyde |
Experimental Workflow and Logical Relationships
To ensure clarity and procedural accuracy, the following diagrams illustrate key workflows for handling this compound.
Caption: Standard Operating Procedure Workflow.
Caption: Chemical Spill Response Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
